molecular formula C21H20O12 B15594797 Eriodictyol 7-O-glucuronide

Eriodictyol 7-O-glucuronide

Cat. No.: B15594797
M. Wt: 464.4 g/mol
InChI Key: YSORAXGDTRAEMV-CGXGPNJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid is a beta-D-glucosiduronic acid that is the 7-O-glucuronide of (2S)-eriodictyol. Isolated from the flowers of Chrysanthemum indicum, it exhibits inhibitory activity for rat lens aldose reductase. It has a role as a metabolite and an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a beta-D-glucosiduronic acid, a member of 3'-hydroxyflavanones, a trihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to an eriodictyol.
(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid has been reported in Davallia trichomanoides, Centaurea raphanina, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1

InChI Key

YSORAXGDTRAEMV-CGXGPNJMSA-N

Origin of Product

United States

Foundational & Exploratory

Eriodictyol 7-O-glucuronide: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol 7-O-glucuronide, a flavonoid of significant interest for its potential therapeutic properties, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activity, with a particular focus on the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Asteraceae and Davalliaceae families. The flowers of these plants are often the principal repository of this compound. A closely related compound, Eriodictyol 7-O-glucopyranoside, has also been isolated from similar plant families and exhibits comparable biological activities.

Key natural sources include:

  • Cosmos sulphureus (Yellow Cosmos): The orange flowers of various cultivars of Cosmos sulphureus, such as 'Diabolo', are a known source of this compound[1][2][3][4].

  • Chrysanthemum indicum (Indian Chrysanthemum): The flowers of this plant have been reported to contain this compound[5].

  • Davallia mariesii and Davallia trichomanoides : These fern species are also documented sources of this compound[5][6].

  • Coreopsis tinctoria (Plains Coreopsis): This plant is a source of the closely related Eriodictyol 7-O-β-D-glucopyranoside[7].

Table 1: Quantitative Data on this compound from Natural Sources

Plant SpeciesPlant PartCompoundConcentration/YieldReference
Data not available in published literature

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are generalized methodologies based on standard practices for the isolation of flavonoid glycosides from plant materials.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

G Figure 1: Generalized workflow for the isolation of this compound. A Plant Material (e.g., Flowers of Cosmos sulphureus) B Grinding and Extraction (e.g., with methanol (B129727) or ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate) C->D E Ethyl Acetate (B1210297) Fraction (enriched with flavonoids) D->E F Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) E->F G Semi-purified Fractions F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) G->H I Pure this compound H->I J Structural Elucidation (NMR, MS) I->J

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., flowers of Cosmos sulphureus) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol or 70% ethanol, at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. Alternatively, reflux extraction at a moderately elevated temperature (e.g., 60°C) for 2-4 hours can be employed to enhance extraction efficiency.

  • Filtration and Concentration: Filter the resulting mixture through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

  • Evaporation: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

2.2.3. Chromatographic Purification

a) Column Chromatography:

  • Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. For Sephadex LH-20, elution is typically performed with methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Pooling: Combine the fractions containing the target compound based on the TLC analysis.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: Utilize a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Elution: A typical gradient might start with 10-20% Solvent A, increasing to 40-50% over 30-40 minutes.

  • Flow Rate: Set the flow rate according to the column dimensions, typically in the range of 5-15 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

2.2.4. Structural Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, including the positions of protons and carbons and the nature of the glycosidic linkage.

Biological Activity: The Nrf2 Signaling Pathway

Eriodictyol 7-O-glucoside has been identified as a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Mechanism of Action

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like Eriodictyol 7-O-glucoside, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, thereby upregulating their expression.

G Figure 2: Activation of the Nrf2 signaling pathway by this compound. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G This compound Keap1_Nrf2 Keap1-Nrf2 Complex E7G->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination and degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection & Antioxidant Response Genes->Response

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented natural sources and a clear mechanism of action related to the activation of the Nrf2 signaling pathway. The methodologies for its isolation and purification are well-established within the broader context of flavonoid glycoside chemistry. However, a notable gap in the current research is the lack of comprehensive quantitative data on its abundance in various plant sources. Future studies should focus on this aspect to facilitate the development of this compound for potential therapeutic applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this compound.

References

The Biosynthesis of Eriodictyol 7-O-glucuronide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavanone (B1672756) found predominantly in citrus fruits and certain medicinal plants, exhibits a range of promising pharmacological activities.[1] Its bioavailability and therapeutic potential can be significantly influenced by glycosylation, a common modification in plant secondary metabolism. This technical guide provides an in-depth overview of the biosynthesis of Eriodictyol 7-O-glucuronide in plants. It details the enzymatic steps leading to the formation of the eriodictyol aglycone and the subsequent glucuronidation at the 7-hydroxyl position. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visual representations of the biochemical and experimental workflows to aid in research and development.

Introduction to Eriodictyol and its Glucuronide

Eriodictyol ( (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[2] In plants, eriodictyol is often found in its glycosylated forms, which enhances its solubility and stability. One such derivative is this compound. The addition of a glucuronic acid moiety at the 7-position of the eriodictyol backbone is a critical step that can alter its biological activity and pharmacokinetic profile. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in drug development and biotechnology.

The Biosynthesis Pathway of Eriodictyol

The formation of eriodictyol in plants is a multi-step process that is part of the broader flavonoid biosynthesis pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone naringenin (B18129), which is the direct precursor to eriodictyol.

The key enzymes involved in the biosynthesis of eriodictyol are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3][4]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5][6]

  • 4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7][8]

  • Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.[10][11][12]

  • Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.

Diagram of the Eriodictyol Biosynthesis Pathway

Eriodictyol_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H

Biosynthesis pathway of Eriodictyol from L-Phenylalanine.

Glucuronidation of Eriodictyol

The final step in the formation of this compound is the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of eriodictyol. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT).

  • UDP-glucuronosyltransferase (UGT): These enzymes are responsible for the glycosylation of a wide range of secondary metabolites. While the specific UGT responsible for the 7-O-glucuronidation of eriodictyol may vary between plant species, enzymes with this activity have been identified. For instance, UGT84F9 from Medicago truncatula has been shown to be a major flavonoid UDP-glucuronosyltransferase.[13]

Diagram of Eriodictyol Glucuronidation

Eriodictyol_Glucuronidation cluster_reaction Eriodictyol Eriodictyol Eriodictyol_Glucuronide This compound Eriodictyol->Eriodictyol_Glucuronide UGT UDPGA UDP-Glucuronic Acid UDPGA->Eriodictyol_Glucuronide UGT UDP UDP

Enzymatic conversion of Eriodictyol to its 7-O-glucuronide.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the biosynthesis of this compound and the concentrations of the related metabolites in plant tissues.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PAL Annona cherimolaL-PhenylalanineTwo Km values reported--
C4H Glycine maxtrans-Cinnamic Acid2.74 ± 0.18-51.44 ± 1.36
4CL Arabidopsis thaliana4-Coumaric Acid~10-fold lower for p4A synthesis--
CHS Glycine max2',4',4-Trihydroxychalcone-183.31.83 x 107
CHI Glycine max2',4',4-Trihydroxychalcone-183.31.83 x 107
F3'H Brassica rapaNaringenin--3.4-fold lower than for kaempferol
UGT Citrus grandis 'Tomentosa'Eriodictyol154.19--

Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions. "-" indicates data not available in the cited sources.

Table 2: Concentration of Eriodictyol and its Glycosides in Plant Tissues

CompoundPlant SourceTissueConcentration
Eriodictyol Lemon (Citrus limon)Fruit1.1 mg/100g
Eriodictyol Orange (Citrus sinensis)Fruit1.5 mg/100g
Eriodictyol Lime (Citrus aurantiifolia)Fruit0.29 mg/100g
Eriodictyol Grapefruit (Citrus paradisi)Fruit0.59 mg/100g
Eriodictyol 7-O-rutinoside (Eriocitrin) Citrus speciesJuicePresent

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

UDP-glucuronosyltransferase (UGT) Activity Assay using HPLC

This protocol is adapted for the analysis of plant flavonoid UGT activity.[13][14]

Materials:

  • Recombinant or purified plant UGT enzyme

  • Eriodictyol (substrate)

  • UDP-glucuronic acid (UDPGA)

  • Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Methanol

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a C18 column and UV-Vis or DAD detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µL of 2x reaction buffer

    • 10 µL of Eriodictyol solution (in methanol, final concentration e.g., 100 µM)

    • 20 µL of purified UGT enzyme

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of UDPGA solution (final concentration e.g., 1 mM) to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the elution of the substrate (eriodictyol) and the product (this compound) at a suitable wavelength (e.g., 288 nm).

    • Quantify the product formation by comparing the peak area to a standard curve of the authentic compound.

Diagram of UGT Activity Assay Workflow

UGT_Assay_Workflow start Start reaction_setup Prepare Reaction Mixture (Buffer, Eriodictyol, UGT) start->reaction_setup pre_incubation Pre-incubate at 30°C reaction_setup->pre_incubation initiate_reaction Add UDPGA pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Add Acetonitrile incubation->stop_reaction centrifugation Centrifuge to Pellet Protein stop_reaction->centrifugation hplc_analysis Analyze Supernatant by HPLC centrifugation->hplc_analysis end End hplc_analysis->end

Workflow for the UGT activity assay.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of genes involved in the eriodictyol biosynthesis pathway.[15][16]

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • RNA extraction kit suitable for plant tissues

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for PAL, C4H, 4CL, CHS, CHI, F3'H, UGT, and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a suitable kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing:

      • qPCR master mix

      • Forward and reverse primers (final concentration e.g., 0.2-0.5 µM each)

      • Diluted cDNA template

      • Nuclease-free water

    • Perform the qPCR reaction in a thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

Diagram of qRT-PCR Workflow

qRTPCR_Workflow start Start rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qpcr_reaction qPCR Reaction Setup cdna_synthesis->qpcr_reaction qpcr_run Perform qPCR qpcr_reaction->qpcr_run data_analysis Data Analysis (2-ΔΔCt) qpcr_run->data_analysis end End data_analysis->end

Workflow for gene expression analysis by qRT-PCR.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions from the primary metabolite L-phenylalanine. The final glucuronidation step, catalyzed by a UDP-glucuronosyltransferase, is a key modification that likely plays a significant role in the storage, transport, and bioactivity of eriodictyol in plants. This technical guide provides a comprehensive resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development, offering a foundation for further investigation and exploitation of this important biosynthetic pathway. The provided protocols and data serve as a starting point for the characterization of this pathway in various plant species and for the potential biotechnological production of this compound.

References

An In-Depth Technical Guide to Eriodictyol 7-O-glucuronide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197) 7-O-glucuronide is a flavonoid, a significant metabolite of the flavanone (B1672756) eriodictyol, commonly found in citrus fruits and various medicinal plants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and known biological activities. The document details its role in anti-allergic and antioxidant pathways and includes a summary of available experimental data. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed information to support further investigation into the therapeutic potential of this compound.

Chemical Structure and Identification

Eriodictyol 7-O-glucuronide is a conjugate of the flavonoid eriodictyol and glucuronic acid. The glucuronic acid moiety is attached at the 7-position of the eriodictyol backbone.

IUPAC Name: (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]

Synonyms: (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid, Eriodictyol 7-glucuronide[1][2][3]

Stereochemistry: The natural form is typically the (2S)-isomer. A diastereoisomeric mixture of (R)- and (S)-eriodictyol-7-O-beta-D-glucuronide has also been identified.[4]

Chemical Structure Diagram:

Eriodictyol_7_O_glucuronide cluster_eriodictyol Eriodictyol Moiety cluster_glucuronide Glucuronide Moiety A B A->B G A->G C B->C H B->H D C->D I C->I M C->M O E D->E J D->J O_link O D->O_link F E->F K E->K F->A L F->L OH1 OH F->OH1 G->H I->J K->L OH2 OH L->OH2 N M->N O N->O P N->P O->D O1 O O->O1 Q P->Q R Q->R S R->S OH3 OH R->OH3 T S->T OH4 OH S->OH4 T->P U O G1 G2 G1->G2 G3 G2->G3 OH5 OH G2->OH5 G4 G3->G4 OH6 OH G3->OH6 G5 G4->G5 OH7 OH G4->OH7 G6 G5->G6 COOH COOH G5->COOH G6->G1 O_link->G6 caption Chemical structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 125535-06-0[2][4]
Molecular Formula C₂₁H₂₀O₁₂[1][3][4][5]
Molecular Weight 464.4 g/mol [1][3][4]
Appearance Powder[4]
Purity ≥98%[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[4]
Calculated LogP 1.11
Calculated Solubility 1.90 g/L
Calculated pKa (strongest acidic) 2.73
Calculated pKa (strongest basic) -3.69
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for this compound are not readily available in public databases, its identification in various plant extracts has been confirmed by 1D and 2D NMR techniques.[4] The structural elucidation would involve the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with correlation experiments such as COSY, HSQC, and HMBC to establish the connectivity of atoms and the position of the glucuronide moiety.

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common method for analyzing such compounds. While a detailed fragmentation analysis for the glucuronide is not widely published, studies on the related eriodictyol 7-O-glucoside show a characteristic loss of the sugar moiety, yielding an aglycone fragment at m/z 289.[6] A similar fragmentation pattern would be expected for the glucuronide, with the aglycone fragment and additional fragments corresponding to the glucuronic acid residue.

UV-Vis Spectroscopy: The UV spectrum of flavonoids is indicative of their substitution pattern. For flavanones, Band I is typically in the range of 300-330 nm and Band II is in the range of 270-295 nm. Glucuronidation at the 7-hydroxyl position generally does not cause a significant shift in either Band I or Band II λmax values.[7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavanone ring, aromatic C-H and C=C stretching, and C-O stretching vibrations from the ether and alcohol functionalities.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily focusing on its anti-allergic and antioxidant properties.

Anti-Allergic Activity

This compound has demonstrated significant anti-allergic effects in FcεRI-mediated human basophilic KU812F cells.

  • Mechanism of Action:

    • Downregulation of FcεRI Expression: It reduces the protein and messenger RNA (mRNA) expression of the high-affinity IgE receptor, FcεRI, on the cell surface.

    • Inhibition of Tyrosine Kinases: It inhibits the expression of protein tyrosine kinases such as Syk and Lyn, which are crucial for the initiation of the allergic signaling cascade.

    • Inhibition of MAPK Pathway: It downregulates the activation of extracellular-regulated kinases (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in allergic inflammation.

AntiAllergic_Pathway Eriodictyol This compound FcεRI FcεRI Expression Eriodictyol->FcεRI inhibits Syk Syk Eriodictyol->Syk inhibits Lyn Lyn Eriodictyol->Lyn inhibits ERK ERK1/2 Phosphorylation Eriodictyol->ERK inhibits Allergic_Response Allergic Response ERK->Allergic_Response leads to

Caption: Inhibition of FcεRI-mediated allergic response by this compound.

Antioxidant and Cytoprotective Activity

This compound is a potent antioxidant and cytoprotective agent, primarily through the activation of the Nrf2/ARE signaling pathway.

  • Mechanism of Action:

    • Nrf2 Activation: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxification genes.

    • ARE-Dependent Gene Expression: This leads to the increased expression of genes containing the Antioxidant Response Element (ARE) in their promoters, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

    • Cellular Protection: The upregulation of these protective enzymes enhances the cellular defense against oxidative stress.

Antioxidant_Pathway Eriodictyol This compound Nrf2 Nrf2 Activation Eriodictyol->Nrf2 activates ARE ARE-Dependent Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE induces Cell_Protection Cellular Protection ARE->Cell_Protection leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Protection counteracts

Caption: Nrf2/ARE-mediated antioxidant activity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are essential for reproducible research.

Isolation

This compound has been isolated from various plant sources, including Crataegus x macrocarpa and Cosmos sulphureus.[4] A general protocol for the isolation of flavonoid glycosides from plant material is as follows:

Isolation_Workflow Plant_Material Dried Plant Material Extraction Extraction with Methanol or Ethanol Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partitioning Column_Chromatography Column Chromatography (e.g., Sephadex LH-20, Silica Gel) Partitioning->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification Identification Spectroscopic Analysis (NMR, MS, UV) Purification->Identification

Caption: General workflow for the isolation of this compound.

Synthesis

Enzymatic synthesis provides a regioselective method for producing flavonoid glucuronides.

  • Enzymatic Glucuronidation: Uridine diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs) can be used to catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of eriodictyol. This can be achieved using either purified enzymes or whole-cell biotransformation systems.[8]

Biological Assays

Anti-Allergic Activity Assay (Cell-based):

  • Cell Culture: Human basophilic KU812F cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time.

  • Stimulation: Cells are then stimulated with an appropriate allergen or anti-IgE antibody to induce an allergic response.

  • Analysis:

    • Degranulation: Release of β-hexosaminidase is measured as an indicator of degranulation.

    • Gene Expression: FcεRI mRNA levels are quantified by RT-qPCR.

    • Protein Expression: Levels of FcεRI, Syk, Lyn, and phosphorylated ERK1/2 are determined by Western blotting.

Antioxidant Activity Assay (Cell-based):

  • Cell Culture: A suitable cell line (e.g., human keratinocytes) is cultured.

  • Treatment: Cells are treated with this compound.

  • Reporter Gene Assay: Cells transfected with an ARE-luciferase reporter construct are used to measure the activation of the Nrf2/ARE pathway.

  • Gene and Protein Expression: The expression of Nrf2 and its target genes (HO-1, NQO1) is analyzed by RT-qPCR and Western blotting.

  • Cell Viability under Oxidative Stress: The protective effect against an oxidant (e.g., H₂O₂) is assessed using a cell viability assay (e.g., MTT).

Conclusion

This compound is a promising natural compound with well-documented anti-allergic and antioxidant activities. Its mechanisms of action, involving the modulation of key signaling pathways such as FcεRI and Nrf2/ARE, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. This technical guide provides a solid foundation of its chemical and biological properties, which should facilitate future research and development efforts aimed at harnessing its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety.

References

Eriodictyol 7-O-glucuronide: A Technical Guide to its Biological Activity and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197) 7-O-glucuronide is a major metabolite of the flavanone (B1672756) eriodictyol, a compound found abundantly in citrus fruits and various medicinal plants. While extensive research has focused on the pharmacological properties of the parent aglycone, eriodictyol, this technical guide consolidates the available scientific literature specifically concerning the biological activity and pharmacology of its 7-O-glucuronide metabolite. This document provides an in-depth overview of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Eriodictyol, a flavonoid of the flavanone subclass, is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. Following oral ingestion, eriodictyol undergoes significant metabolism, with glucuronidation being a primary metabolic pathway[1]. This process results in the formation of various glucuronide conjugates, with Eriodictyol 7-O-glucuronide being a prominent metabolite identified in plasma and urine[1]. Understanding the biological activity of this major metabolite is crucial, as it may contribute to or differ from the overall pharmacological profile of the parent compound. This guide provides a detailed examination of the current state of knowledge on the biological activities and pharmacological properties of this compound.

Biological Activities and Pharmacology

Current research suggests that this compound possesses distinct biological activities, particularly in the realms of anti-allergic and enzyme-inhibitory effects. However, it is noteworthy that in some experimental models, the glucuronide form has been shown to be less active than the parent aglycone, eriodictyol.

Anti-Allergic Activity

This compound has demonstrated significant anti-allergic properties by modulating the FcεRI-mediated signaling cascade in human basophilic KU812F cells. This activity is characterized by the downregulation of key signaling molecules involved in the allergic response.

Quantitative Data:

Biological Effect Cell Line Concentration (µM) Observed Effect
Reduction of FcεRI expressionKU812F cells1015% reduction
Reduction of FcεRI expressionKU812F cells2530% reduction
Reduction of FcεRI expressionKU812F cells5035.3% reduction
Reduction of FcεRI expressionKU812F cells10045% reduction

Signaling Pathway:

The anti-allergic action of this compound involves the inhibition of the FcεRI signaling pathway. Upon antigen-IgE complex binding to the FcεRI receptor, a signaling cascade is initiated, leading to degranulation and the release of inflammatory mediators. This compound has been shown to downregulate the expression of FcεRI and inhibit the phosphorylation of key downstream kinases, including Syk, Lyn, and ERK1/2.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FceRI Binds Syk Syk Lyn->Syk Phosphorylates ERK ERK1/2 Syk->ERK Activates Degranulation Degranulation (Release of Histamine, etc.) ERK->Degranulation Leads to Eriodictyol_Glucuronide This compound Eriodictyol_Glucuronide->FceRI Eriodictyol_Glucuronide->Lyn Inhibits Eriodictyol_Glucuronide->Syk Inhibits Eriodictyol_Glucuronide->ERK Inhibits

Figure 1: FcεRI Signaling Pathway and Inhibition by this compound.

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of rat lens aldose reductase[3]. This enzyme is implicated in the pathogenesis of diabetic complications. While the inhibitory activity has been reported, specific quantitative data such as the IC50 value are not yet available in the public domain.

Hepatoprotective Activity

In a study investigating the protective effects of eriodictyol against acetaminophen-induced hepatotoxicity, it was observed that the glucuronide metabolites of eriodictyol did not confer protection[4]. This suggests that for this particular biological effect, the parent aglycone is the active compound, and glucuronidation may represent a metabolic inactivation pathway[4].

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the key studies cited.

Cell Culture and Viability Assay
  • Cell Line: Human basophilic KU812F cells.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured at a specific wavelength to determine cell viability.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Syk, phospho-Lyn, phospho-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: General Workflow for Western Blot Analysis.

Pharmacokinetics and Metabolism

This compound is a product of phase II metabolism of eriodictyol[1]. Following oral administration of eriodictyol or eriodictyol-rich extracts, the parent compound is absorbed and subsequently conjugated with glucuronic acid in the liver and intestines to form glucuronides[1]. These glucuronide metabolites are then circulated in the plasma and eventually excreted in the urine[1][5]. The bioavailability of eriodictyol is generally low, and a significant portion of the ingested dose is metabolized into glucuronides and other conjugates[5].

Conclusion and Future Directions

The available evidence indicates that this compound is not merely an inactive metabolite but possesses its own distinct biological activities, particularly in the context of anti-allergic responses. Its ability to modulate the FcεRI signaling pathway highlights its potential as a therapeutic agent for allergic diseases. However, the current body of research on the specific pharmacological effects of this compound is still limited.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 and EC50 values for a wider range of biological activities, including its anti-inflammatory, antioxidant, and enzyme-inhibitory effects.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

  • Comparative Studies: Directly comparing the potency and efficacy of this compound with its parent aglycone, eriodictyol, across various experimental models.

  • Pharmacokinetic and Bioavailability Studies: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profile of this compound itself.

A more comprehensive understanding of the biological and pharmacological properties of this major metabolite will be instrumental in evaluating the overall therapeutic potential of eriodictyol and eriodictyol-containing natural products. This knowledge will be invaluable for the rational design and development of new therapeutic agents.

References

Eriodictyol 7-O-glucuronide: A Technical Guide on its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197) 7-O-glucuronide is a flavonoid metabolite, a conjugate of the flavanone (B1672756) eriodictyol. Flavonoids are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. While extensive research has been conducted on eriodictyol, its aglycone form, specific data on the biological activities of its metabolites, such as the 7-O-glucuronide, are emerging. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Eriodictyol 7-O-glucuronide, focusing on its mechanisms of action, quantitative data from in vitro studies, and detailed experimental protocols. Due to the limited availability of studies specifically on this compound, this guide also draws upon the more extensive research on its aglycone, eriodictyol, to infer potential mechanisms of action, with this distinction clearly noted.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its aglycone are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression, including pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Inferred Mechanism for this compound: Based on studies of its aglycone, eriodictyol, it is proposed that this compound may inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[2].

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Eriodictyol_glucuronide Eriodictyol 7-O-glucuronide Eriodictyol_glucuronide->IKK Inhibits Eriodictyol_glucuronide->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators.

Direct evidence shows that this compound inhibits the phosphorylation of ERK1/2 in human basophilic KU812F cells[3]. Studies on eriodictyol have demonstrated its ability to suppress the phosphorylation of p38 MAPK and JNK in addition to ERK[4][5].

MAPK_Inhibition cluster_pathways MAPK Signaling Pathways ERK ERK1/2 p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation Inflammatory_Response Inflammatory Response p_ERK->Inflammatory_Response JNK JNK p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Inflammatory_Response p38 p38 p_p38 p-p38 p38->p_p38 Phosphorylation p_p38->Inflammatory_Response Eriodictyol_glucuronide Eriodictyol 7-O-glucuronide Eriodictyol_glucuronide->ERK Inhibits Phosphorylation Eriodictyol_glucuronide->JNK Inhibits Phosphorylation (Inferred) Eriodictyol_glucuronide->p38 Inhibits Phosphorylation (Inferred) Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->ERK Inflammatory_Stimuli->JNK Inflammatory_Stimuli->p38 Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Eriodictyol_glucuronide Eriodictyol 7-O-glucuronide Eriodictyol_glucuronide->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Cell_Viability_Workflow start Seed KU812F cells (1 x 10^4 cells/well) in 96-well plate treatment Treat with Eriodictyol 7-O-glucuronide (10, 25, 50, 100 µM) for 24 hours start->treatment add_mts Add MTS solution treatment->add_mts incubate Incubate for 1 hour add_mts->incubate read Measure absorbance at 490 nm incubate->read Western_Blot_Workflow start Treat cells with This compound and/or inflammatory stimulus lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% skim milk transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and visualize bands secondary_ab->detection

References

The Pharmacokinetics and Metabolism of Eriodictyol 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197), a flavanone (B1672756) found in citrus fruits and medicinal plants, undergoes extensive metabolism in the body, with glucuronidation being a primary pathway. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of one of its major metabolites, Eriodictyol 7-O-glucuronide. While direct pharmacokinetic studies on this compound are limited, this document synthesizes available data from studies on its aglycone, eriodictyol, and its precursor, eriocitrin (B1671051), to infer its metabolic fate and disposition. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field of flavonoid pharmacology and drug development.

Introduction

Eriodictyol is a flavonoid known for its various biological activities, including antioxidant and anti-inflammatory properties.[1] Like many flavonoids, eriodictyol is subject to significant first-pass metabolism following oral administration, which largely determines its bioavailability and in vivo activity. A key metabolic transformation is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to the flavonoid, increasing its water solubility and facilitating its excretion.[2] this compound is a prominent metabolite formed through this pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific glucuronide is crucial for elucidating the mechanisms behind the therapeutic effects of eriodictyol-rich foods and extracts.

Metabolism of Eriodictyol to this compound

The biotransformation of eriodictyol to its glucuronide conjugates is a rapid and efficient process. In vivo and in vitro studies have identified several UGT isoforms responsible for this reaction.

Key Metabolic Steps:

  • Glucuronidation: Eriodictyol is primarily metabolized into monoglucuronide metabolites.[3]

  • Enzymes Involved: The main UGTs contributing to eriodictyol glucuronidation are from the UGT1A subfamily (mainly UGT1A1, UGT1A9, UGT1A10) and UGT2B7.[3]

  • Other Metabolites: Besides glucuronidation, eriodictyol can be metabolized to homoeriodictyol (B191827) and hesperetin.[4]

The metabolic pathway of eriodictyol is depicted in the following diagram:

Metabolic Pathway of Eriodictyol Eriodictyol Eriodictyol Eriodictyol_7_O_glucuronide This compound Eriodictyol->Eriodictyol_7_O_glucuronide Glucuronidation Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methylation Hesperetin Hesperetin Eriodictyol->Hesperetin Demethylation UGT UGT1A1, UGT1A9, UGT1A10, UGT2B7 UGT->Eriodictyol_7_O_glucuronide

Caption: Metabolic fate of Eriodictyol.

Pharmacokinetic Data

Direct pharmacokinetic data for this compound is not extensively available in the literature. The following tables summarize the available quantitative data for eriodictyol and its related metabolites, which can provide insights into the expected behavior of this compound.

Table 1: Pharmacokinetic Parameters of Eriodictyol in Rats

ParameterValueRoute of AdministrationDosageReference
Half-life (t½)3-7 hours (serum)Intravenous20 mg/kg[5]
12-48 hours (urine)Intravenous20 mg/kg[5]
ExcretionPredominantly non-renal (fe values of 3-7%)Intravenous20 mg/kg[5]

Table 2: Pharmacokinetic Parameters of Eriocitrin Metabolites in Rats

MetaboliteHalf-life (t½) in PlasmaMajor Metabolites in TissuesBioavailability of EriocitrinReference
Eriocitrin Metabolites3 - 3.2 hoursHomoeriodictyol, Homoeriodictyol-7-O-glucuronide< 1%[4]

Experimental Protocols

The following sections detail the methodologies employed in studies investigating the pharmacokinetics and metabolism of eriodictyol and its derivatives.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.[5]

  • Dosing: For intravenous administration, eriodictyol is typically dissolved in a suitable vehicle and administered at a dose of 20 mg/kg.[5] For oral administration of precursors like eriocitrin, the compound is administered to rats, and plasma, urine, and organs are collected at various time points.[4]

  • Sample Collection: Blood samples are collected at predetermined time points. Urine is also collected over specified intervals. Tissues such as the liver and small intestine can be harvested to assess tissue distribution.[4][6]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eriodictyol and its metabolites in biological matrices.[5]

  • Sample Preparation: Biological samples are typically pretreated by protein precipitation, often with acetone.[6]

  • Internal Standard: A suitable internal standard, such as vanillin, is added to the samples to ensure accuracy and precision.[6]

  • Chromatographic Separation:

    • Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and glacial acetic acid (e.g., 45:55:0.5, v/v/v).[6]

    • Column: A C18 reversed-phase column is typically used for separation.

  • Detection: Mass spectrometry is used for the sensitive and selective detection of the analytes.

  • Validation: The method is validated for linearity, precision, accuracy, and recovery. Good linearity is typically observed over a concentration range of 0.1-200.0 µg/mL in plasma.[6]

A generalized workflow for a pharmacokinetic study of flavonoids is presented below:

Experimental Workflow for Flavonoid Pharmacokinetic Study cluster_animal_study Animal Study cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Dosing (Oral/IV) Sample_Collection Blood/Urine/Tissue Collection Dosing->Sample_Collection Precipitation Protein Precipitation Sample_Collection->Precipitation IS_Addition Internal Standard Addition Precipitation->IS_Addition Extraction Extraction IS_Addition->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Quantification Data Quantification MS->Quantification

Caption: General workflow for pharmacokinetic analysis.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a significant metabolite of eriodictyol. However, there is a clear lack of direct pharmacokinetic studies on this specific glucuronide. The data from studies on eriodictyol and eriocitrin indicate that eriodictyol is rapidly metabolized and its metabolites, including glucuronides, have relatively short half-lives in plasma.[4][5]

Future research should focus on the following areas:

  • Direct Pharmacokinetic Studies: Conducting pharmacokinetic studies with pure this compound is essential to determine its ADME profile accurately.

  • Bioactivity of the Glucuronide: Investigating the biological activities of this compound is crucial to understand if it contributes to the therapeutic effects of eriodictyol.

  • Transporter Interactions: Identifying the transporters involved in the uptake and efflux of this compound in various tissues will provide a more complete picture of its disposition.

Conclusion

This compound is a major metabolite of eriodictyol, formed through UGT-mediated glucuronidation. While our understanding of its pharmacokinetics is currently inferred from studies on its parent compound, the available data suggests rapid metabolism and clearance. This technical guide provides a consolidated resource of the current knowledge and highlights the need for further research to fully characterize the pharmacokinetic and pharmacodynamic properties of this important flavonoid metabolite. The provided experimental protocols and visualizations serve as a foundation for designing future studies in this area.

References

The Role of Eriodictyol 7-O-glucuronide in Plant Defense Mechanisms: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eriodictyol 7-O-glucuronide, a flavonoid glycoside, is an integral component of the complex chemical defense systems in plants. As a derivative of the widely studied flavanone (B1672756) eriodictyol, its glucuronidated form exhibits modified solubility and reactivity, influencing its localization and function within the plant. This technical guide synthesizes the current understanding of this compound's role in plant defense, detailing its biosynthesis, proposed mechanisms of action against pathogens and herbivores, and the signaling pathways that regulate its production. While direct research on this specific glucuronide is emerging, this paper draws upon the broader knowledge of flavonoid biochemistry and plant-insect/pathogen interactions to provide a comprehensive overview. This document also includes detailed experimental protocols and quantitative data on related compounds to facilitate further research and application in crop protection and drug development.

Introduction: Flavonoids as a Cornerstone of Plant Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including pathogenic microorganisms and herbivorous insects. Among the most diverse and abundant of these chemical defenses are the flavonoids, a class of polyphenolic secondary metabolites. Flavonoids can act as phytoanticipins, being constitutively present to provide a pre-formed barrier, or as phytoalexins, which are synthesized de novo in response to attack[1]. Their defensive roles are multifaceted, ranging from direct toxicity and deterrence to acting as signaling molecules in the activation of wider defense responses[1].

Eriodictyol is a flavanone known for its antioxidant and anti-inflammatory properties[2][3]. The addition of a glucuronic acid moiety to form this compound is a crucial biochemical modification. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of flavonoids, which can facilitate their transport and storage within the plant cell, often in the vacuole. This process is a key step in the detoxification of xenobiotics in animals and has a parallel role in the sequestration and modulation of bioactive compounds in plants.

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids.

The Phenylpropanoid and Flavonoid Biosynthesis Pathway

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone (B49325) Synthase (CHS) to form naringenin (B18129) chalcone. Chalcone Isomerase (CHI) then catalyzes the cyclization of the chalcone into the flavanone naringenin. Naringenin can then be hydroxylated to produce eriodictyol.

Glucuronidation of Eriodictyol

The final step in the formation of this compound is the conjugation of a glucuronic acid molecule to the 7-hydroxyl group of eriodictyol. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT) , which utilizes UDP-glucuronic acid as the sugar donor.

Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_conjugation Glucuronidation L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_Acid->4-Coumaroyl-CoA 4CL Naringenin_Chalcone Naringenin_Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Eriodictyol_7_O_glucuronide Eriodictyol_7_O_glucuronide Eriodictyol->Eriodictyol_7_O_glucuronide UGT UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Glucuronic_Acid->Eriodictyol_7_O_glucuronide

Figure 1: Biosynthesis pathway of this compound.

Regulation of Biosynthesis by Biotic Stress Signaling

The production of flavonoids, including this compound, is tightly regulated and often induced in response to pathogen attack or herbivory. This regulation is primarily mediated by plant signaling molecules, most notably Jasmonic Acid (JA) and Salicylic Acid (SA).

  • Jasmonic Acid (JA) Pathway: Generally associated with defense against necrotrophic pathogens and chewing insects, the JA signaling cascade leads to the activation of transcription factors (e.g., MYC2) that upregulate the expression of flavonoid biosynthesis genes.

  • Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens, SA accumulation can also induce the expression of genes in the phenylpropanoid and flavonoid pathways, leading to the accumulation of defensive flavonoids[1][4][5][6][7].

Biotic_Stress_Signaling cluster_stress Biotic Stress cluster_signaling Phytohormone Signaling cluster_biosynthesis Flavonoid Biosynthesis Genes Pathogen Pathogen SA Salicylic Acid Pathogen->SA Herbivore Herbivore JA Jasmonic Acid Herbivore->JA TFs_SA SA-responsive Transcription Factors SA->TFs_SA TFs_JA JA-responsive Transcription Factors (e.g., MYC2) JA->TFs_JA PAL PAL TFs_SA->PAL Upregulation CHS CHS TFs_SA->CHS Upregulation TFs_JA->CHS Upregulation CHI CHI TFs_JA->CHI Upregulation UGT UGT TFs_JA->UGT Upregulation ... ... Defense_Compound Eriodictyol 7-O-glucuronide Accumulation

Figure 2: Regulation of flavonoid biosynthesis by biotic stress signaling.

Role in Plant Defense: Mechanisms of Action

The role of this compound in plant defense is likely multifaceted, involving direct antimicrobial and anti-herbivore activities, as well as indirect roles in modulating plant physiology.

Antifungal and Antibacterial Activity

Flavonoids are well-documented for their antimicrobial properties. They can inhibit microbial growth through various mechanisms, including:

  • Membrane Disruption: The lipophilic nature of the flavonoid backbone can allow it to intercalate into microbial cell membranes, leading to a loss of integrity and function.

  • Enzyme Inhibition: Flavonoids can inhibit essential microbial enzymes, such as DNA gyrase and cellulases.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can bind to microbial DNA and RNA, interfering with replication and transcription.

While direct quantitative data for this compound against plant pathogens is limited, studies on its aglycone, eriodictyol, have shown bacteriostatic activity against Staphylococcus aureus and the fungus Candida albicans[8]. The table below summarizes the antifungal activity of related flavonoids against Candida species, providing an indication of the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Flavonoids against Candida albicans

FlavonoidC. albicans StrainMIC (µg/mL)MIC (µM)Reference
MyricetinATCC 90028-30[9]
QuercetinATCC 90028-25[9]
QuercetinATCC 1023175-[10]
Luteolin-37.5-[10]
RutinATCC 1023137.5-[10]
Herbivore Deterrence and Toxicity

Flavonoids can act as feeding deterrents, anti-digestive compounds, or toxins to herbivorous insects. The mechanisms include:

  • Astringency and Bitterness: Many flavonoids have an astringent or bitter taste, which can deter feeding.

  • Inhibition of Digestive Enzymes: Flavonoids can bind to and inhibit the activity of insect digestive enzymes, such as proteases and amylases, reducing nutrient uptake.

  • Pro-oxidant Activity: In the alkaline environment of some insect guts, flavonoids can act as pro-oxidants, generating reactive oxygen species (ROS) that cause cellular damage.

Interestingly, the role of this compound in herbivore defense may be complex and species-specific. A study on tea plants (Camellia sinensis) found that the accumulation of this compound actually promoted the growth of the generalist herbivore Ectropis obliqua. In this context, the application of a defense-inducing compound, JA-Ile-macrolactone 5b, led to a decrease in the levels of this compound, suggesting that its reduction is part of the plant's induced defense response. This highlights that some herbivores may have evolved mechanisms to tolerate or even utilize certain flavonoids.

The table below presents data on the feeding deterrence of various plant extracts rich in flavonoids against the fall armyworm (Spodoptera frugiperda).

Table 2: Feeding Deterrence of Flavonoid-Rich Plant Extracts against Spodoptera frugiperda

Plant ExtractConcentration (mg kg⁻¹)Food Consumption (mg)Reference
Acnistus arborescens (LC₅₀)369414.2[11]
Acnistus arborescens (LC₉₀)873910.5[11]
Datura stramonium (LC₅₀)408824.5[11]
Datura stramonium (LC₉₀)10,67020.1[11]
Control-51.7[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from a method for quantifying a related flavonoid glycoside and can be optimized for this compound[12].

Extraction_Quantification_Workflow Start Start Sample_Collection 1. Collect and freeze plant tissue in liquid nitrogen. Start->Sample_Collection Homogenization 2. Homogenize frozen tissue to a fine powder. Sample_Collection->Homogenization Extraction 3. Extract with 80% methanol (e.g., 10 mL/g tissue) with sonication. Homogenization->Extraction Centrifugation 4. Centrifuge at 10,000 x g for 15 min. Extraction->Centrifugation Supernatant_Collection 5. Collect the supernatant. Centrifugation->Supernatant_Collection Filtration 6. Filter through a 0.22 µm PTFE syringe filter. Supernatant_Collection->Filtration HPLC_Analysis 7. Analyze by HPLC-UV/MS. Filtration->HPLC_Analysis Quantification 8. Quantify using a standard curve of pure this compound. HPLC_Analysis->Quantification End End Quantification->End

Figure 3: Workflow for extraction and quantification of this compound.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 280 nm. Mass spectrometry can be used for confirmation.

Antifungal Bioassay: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

  • Prepare Fungal Inoculum: Culture the target fungus on a suitable medium (e.g., Potato Dextrose Agar). Harvest spores or yeast cells and suspend them in sterile broth (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁵ cells/mL.

  • Prepare Compound Dilutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in the culture broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Insect Feeding Bioassay: Two-Choice Disc Assay

This assay assesses the feeding preference of a chewing insect.

  • Prepare Leaf Discs: Cut uniform discs from the leaves of the host plant using a cork borer.

  • Treat Leaf Discs: Prepare a solution of this compound at the desired concentration in a solvent with a surfactant. Prepare a control solution with only the solvent and surfactant. Apply the solutions evenly to the leaf discs and allow them to air dry.

  • Experimental Setup: In a petri dish lined with moist filter paper, place one treated disc and one control disc.

  • Introduce Insect: Introduce a single, pre-starved insect larva into the center of the petri dish.

  • Incubation: Place the petri dishes in a controlled environment (temperature, light, humidity) for a set period (e.g., 24 hours).

  • Data Collection: Measure the area of each disc consumed. This can be done using image analysis software.

  • Calculate Preference Index (PI): PI = (Area consumed of control disc - Area consumed of treated disc) / (Total area consumed). A positive PI indicates deterrence.

Conclusion and Future Directions

This compound is a plant secondary metabolite with a clear role in the intricate web of plant-herbivore and plant-pathogen interactions. Its biosynthesis is tightly regulated by stress-responsive signaling pathways, highlighting its importance in induced plant defenses. While the current body of research suggests that its effects can be complex and context-dependent, as exemplified by the case of Ectropis obliqua on tea, the broader evidence for the defensive properties of flavonoids provides a strong rationale for further investigation.

Future research should focus on:

  • Quantifying the direct effects of purified this compound on a wider range of plant pathogens and herbivores to establish a clearer understanding of its activity spectrum.

  • Elucidating the specific transcription factors and UGTs involved in its biosynthesis in response to different biotic stresses.

  • Investigating the potential for synergistic or antagonistic interactions with other plant defense compounds.

  • Exploring its potential applications in agriculture as a natural pesticide or as a marker for breeding pest- and disease-resistant crop varieties.

For drug development professionals, understanding the mechanisms by which plants synthesize and utilize such compounds can provide valuable insights into novel antimicrobial and anti-inflammatory agents. The structural modifications that plants employ, such as glucuronidation, can inform the design of new drugs with improved bioavailability and targeted activity.

References

Potential Therapeutic Applications of Eriodictyol 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of Eriodictyol (B191197) 7-O-glucuronide and its related metabolites. The document synthesizes current scientific literature, focusing on key mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.

Anti-Allergic and Anti-Inflammatory Properties

Eriodictyol 7-O-glucuronide (EDG) has demonstrated significant potential in mitigating allergic reactions by modulating the response of key immune cells. Its aglycone, eriodictyol, exhibits broader anti-inflammatory effects.

Mechanism of Action: Inhibition of Mast Cell and Basophil Activation

The anti-allergic effects of EDG are primarily attributed to its ability to suppress the IgE-mediated activation of mast cells and basophils. This is achieved through the downregulation of the high-affinity IgE receptor, FcεRI, and the inhibition of downstream signaling pathways. Aggregation of the FcεRI receptor by allergen-IgE complexes initiates a signaling cascade involving the phosphorylation of spleen tyrosine kinase (Syk) and Lyn kinase, leading to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This cascade culminates in the degranulation and release of histamine (B1213489) and other inflammatory mediators. EDG has been shown to inhibit the expression of Syk and Lyn, and downregulate the activation of ERK1/2, thereby blocking this critical pathway.[1]

FcεRI Signaling Pathway Inhibition by EDG cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Allergen Allergen-IgE Complex FceRI FcεRI Receptor Allergen->FceRI binds Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase FceRI->Syk activates Lyn->Syk ERK ERK 1/2 Syk->ERK Degranulation Degranulation (Histamine Release) ERK->Degranulation EDG This compound (EDG) EDG->FceRI downregulates expression EDG->Lyn inhibits EDG->Syk inhibits EDG->ERK inhibits

Caption: FcεRI Signaling Pathway Inhibition by EDG
Quantitative Data

CompoundCell LineAssayEndpointResultReference
This compound (EDG)KU812FCytotoxicity (MTS)Cell ViabilityNo toxic effects up to 100 μM[1]
This compound (EDG)KU812FHistamine ReleaseInhibitionDose-dependent inhibition[1]
EriodictyolRBL-2H3β-hexosaminidase releaseInhibitionIC50: 10-30 µM[2]
EriodictyolRA-FLSCytokine Secretion (TNF-α, IL-6, IL-8, IL-1β)InhibitionSignificant reduction[2]
Experimental Protocols

1.3.1 In Vitro Anti-Allergic Activity in KU812F Cells

  • Cell Culture: Human basophilic KU812F cells are maintained in a suitable culture medium.

  • Cytotoxicity Assay: Cells are seeded at 1 × 104 cells/well and incubated with varying concentrations of EDG (up to 100 μM) for 24 hours. Cell viability is assessed using an MTS assay, with absorbance measured at 490 nm.[1]

  • Histamine Release Assay: KU812F cells are stimulated with 10 μg/mL of Compound Related Antigen-1 (CRA-1) in the presence or absence of EDG. The supernatant is collected, and histamine levels are measured using a spectrophotometric assay with o-phthalaldehyde (B127526) (OPA).[1]

  • Western Blot Analysis: To determine the effect on signaling proteins, CRA-1-stimulated cells treated with EDG are lysed. Proteins (e.g., Syk, Lyn, ERK1/2, and their phosphorylated forms) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Neuroprotective Effects

Eriodictyol and its glycosides have emerged as promising neuroprotective agents, primarily through their potent antioxidant and anti-inflammatory activities.

Mechanism of Action: Nrf2/ARE Pathway Activation

Eriodictyol-7-O-glucoside (E7G), a closely related compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. E7G is thought to disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to an enhanced antioxidant defense system, protecting neuronal cells from oxidative stress-induced damage, such as that occurring during cerebral ischemia.[3][6][7]

Nrf2/ARE Pathway Activation by E7G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters and targets for degradation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation E7G Eriodictyol-7-O-glucoside (E7G) E7G->Keap1 disrupts interaction ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes promotes transcription Protection Neuroprotection

Caption: Nrf2/ARE Pathway Activation by E7G
Mechanism of Action: NLRP3 Inflammasome Inhibition

In the context of neuroinflammation, such as that seen in Alzheimer's disease, eriodictyol has been shown to inhibit the activation of the NLRP3 inflammasome in microglia.[8] The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli like amyloid-β, triggers the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. By inhibiting the assembly and activation of the NLRP3 inflammasome, eriodictyol can reduce the production of these key neuroinflammatory mediators.[8]

Quantitative Data
CompoundModelAssayEndpointResultReference
Eriodictyol-7-O-glucosidePrimary AstrocytesOxidative Insult (OGD)Cell ViabilityProtection against OGD-induced cell death[3]
EriodictyolMCAO Rat ModelNeurological Deficit ScoreImprovementDose-dependent improvement (20, 40, 80 mg/kg)[9]
EriodictyolMCAO Rat ModelInfarct Volume (TTC Staining)ReductionSignificant reduction at 40 and 80 mg/kg[9]
EriodictyolAβ25-35-Induced MiceNLRP3, Caspase-1, IL-1β levelsReductionSignificant decrease in brain tissue[8]
Experimental Protocols

2.4.1 In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Model: Male Sprague-Dawley rats are used.

  • Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a set period (e.g., 2 hours) using an intraluminal filament. This is followed by reperfusion.

  • Treatment: Eriodictyol (or its glucuronide/glucoside) is administered, often via oral gavage or intraperitoneal injection, at various doses (e.g., 20, 40, 80 mg/kg) prior to or after the ischemic event.

  • Assessment:

    • Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological function is assessed using a standardized scoring system.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[9][10] The unstained (white) area represents the infarct, which is quantified using image analysis software.[9]

    • Western Blot/Immunohistochemistry: Brain tissue from the ischemic penumbra is analyzed for the expression of proteins related to apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and the Nrf2 pathway (Nrf2, HO-1).[11]

MCAO Experimental Workflow cluster_outcomes Outcome Measures start Acclimatize Rats treatment Administer Vehicle or Eriodictyol Compound start->treatment surgery Induce MCAO (e.g., 2h occlusion) treatment->surgery reperfusion Reperfusion surgery->reperfusion assessment Assess Outcomes (24h post-reperfusion) reperfusion->assessment neuro_score Neurological Deficit Score assessment->neuro_score ttc TTC Staining (Infarct Volume) assessment->ttc biochem Biochemical Assays (Western Blot, ELISA) assessment->biochem end Data Analysis neuro_score->end ttc->end biochem->end

References

Eriodictyol 7-O-glucuronide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol (B191197) 7-O-glucuronide, a major flavonoid metabolite, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, biological functions, and the experimental methodologies used to elucidate its effects. Particular emphasis is placed on its anti-inflammatory, antioxidant, and neuroprotective properties, with detailed summaries of quantitative data and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Identity

Eriodictyol 7-O-glucuronide is a flavonoid derivative formed through the glucuronidation of eriodictyol. This biotransformation primarily occurs in the liver and intestines. The compound exists as different stereoisomers, with the (2S) and (2R) forms being prominent.

Chemical Identifiers

A clear identification of this compound is crucial for accurate research and development. The following table summarizes its key chemical identifiers.

IdentifierValueReference
CAS Number 125535-06-0 ((2S)-isomer)[1]
133360-47-1 ((2R)-isomer)[1]
Molecular Formula C₂₁H₂₀O₁₂[1]
Molecular Weight 464.38 g/mol [2]
IUPAC Name (2S) (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
IUPAC Name (2R) (2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]
PubChem CID 10412099 ((2S)-isomer)
124258 ((2R)-isomer)[1]
Synonyms Eriodictyol 7-O-β-D-glucuronide, (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects. These properties contribute to its potential therapeutic applications in various disease models.

Anti-inflammatory and Anti-Allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties. In a study using human basophilic KU812F cells, it was shown to downregulate the expression of the high-affinity IgE receptor (FcεRI) on the cell surface. This effect is crucial in mitigating allergic responses. The compound also inhibited the expression of protein tyrosine kinases such as Syk and Lyn, and the phosphorylation of extracellular-regulated kinases (ERK) 1/2, which are key components of inflammatory signaling cascades.[3]

The anti-inflammatory effects of the parent compound, eriodictyol, are also well-documented and likely contribute to the overall activity of its glucuronidated form. Eriodictyol has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs).[4] Furthermore, eriodictyol has been found to attenuate ulcerative colitis by repressing the TLR4/NF-κB signaling pathway.[5]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Transcription Eriodictyol Eriodictyol Eriodictyol->TAK1 Inhibition Eriodictyol->IKK Inhibition

Caption: Eriodictyol inhibits the TLR4/NF-κB signaling pathway.

Antioxidant and Neuroprotective Effects

A significant body of research highlights the role of Eriodictyol 7-O-glucoside as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[6][7] Activation of this pathway leads to the expression of various antioxidant and detoxifying enzymes, conferring protection against oxidative stress.

In cellular models, Eriodictyol 7-O-glucoside has been shown to increase the nuclear localization of Nrf2 and induce the expression of Nrf2/ARE-dependent genes. This mechanism is directly linked to its neuroprotective effects against oxidative stress-induced ischemic injury.[7] Studies have demonstrated its ability to protect against cisplatin-induced toxicity in human renal mesangial cells by activating the Nrf2 signaling pathway.[6] The parent compound, eriodictyol, also exhibits cellular antioxidant activity in splenocytes and macrophages.[8]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G Eriodictyol 7-O-glucoside Keap1 Keap1 E7G->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binding

Caption: Eriodictyol 7-O-glucoside activates the Nrf2/ARE pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its aglycone.

Table 1: Anti-Allergic Activity of this compound (EDG)
ParameterConcentration (µM)EffectCell LineReference
FcεRI Expression10Reduction to 25.5%KU812F[3]
25Reduction to 21.0%KU812F[3]
50Reduction to 19.4%KU812F[3]
100Reduction to 16.5%KU812F[3]
Table 2: Antioxidant Activity of Eriodictyol-7-O-glucoside
AssayIC₅₀ ValueReference
Hydroxyl Radical Scavenging0.28 mM[9]
Superoxide Anion Scavenging0.30 mM[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study this compound.

Cell Culture and Viability Assays
  • Cell Lines: Human basophilic KU812F cells are frequently used to study anti-allergic responses.[3] Human renal mesangial cells (HRMC) are used for toxicity studies.[6]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay: Cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., Syk, Lyn, ERK, Nrf2).

  • General Protocol:

    • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for FcεRI Expression
  • Purpose: To quantify the expression of FcεRI on the cell surface.

  • General Protocol:

    • Cells are treated with this compound for a specified time.

    • Cells are washed and incubated with a primary antibody against the FcεRI α-chain.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The fluorescence intensity of the cells is analyzed using a flow cytometer.[3]

Antioxidant Capacity Assays
  • DPPH Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the antioxidant activity.

  • Hydroxyl and Superoxide Radical Scavenging Assays: These assays are used to determine the scavenging capacity against specific reactive oxygen species.[9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of eriodictyol and its glycosides has been investigated in animal models. After oral administration, eriodictyol undergoes extensive metabolism, including glucuronidation.[10][11] The bioavailability of eriodictyol is relatively low, and its metabolites, including this compound, are the primary forms found in circulation.[10] The metabolism of eriodictyol is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A isoforms playing a significant role.[10]

Conclusion

This compound is a promising bioactive flavonoid metabolite with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, primarily through the modulation of the NF-κB and Nrf2 signaling pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress. This technical guide provides a foundational understanding of its chemical nature, biological activities, and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically relevant agent.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Eriodictyol 7-O-glucuronide in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriodictyol, a flavonoid found in various citrus fruits and medicinal plants, undergoes significant metabolism in the body, with glucuronidation being a primary pathway. Eriodictyol 7-O-glucuronide is a major metabolite, and its quantification in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies.[1][2] This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound in plasma samples.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection ProteinPrecip Protein Precipitation Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for preparing plasma samples for HPLC-MS/MS analysis.[3][4]

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Internal Standard (IS) working solution (e.g., a structurally similar flavonoid glucuronide)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[3][6]

    • Mobile Phase A: 0.1% Formic acid in water[3][7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[3][7]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010
  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[3][6]

    • Ion Source Temperature: 300°C[7]

    • Capillary Voltage: 3.5 kV

    • Gas Flow (Nitrogen):

      • Sheath Gas: 40 Arb[8]

      • Auxiliary Gas: 10 Arb[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound463.1287.120
Internal Standard (IS)User DefinedUser DefinedUser Defined

Method Validation Summary

The following tables summarize the typical validation parameters for a method of this nature, based on similar assays for flavonoid glucuronides.[3][4][9]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.5 - 500> 0.9950.5

Table 2: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound1.5< 10< 1290 - 110
50< 8< 1092 - 108
400< 7< 995 - 105

Table 3: Recovery and Matrix Effect

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound1.5> 8085 - 115
50> 8588 - 112
400> 8590 - 110

Signaling Pathway Context

Eriodictyol and its metabolites are investigated for their potential health benefits, which are often linked to their interaction with various cellular signaling pathways. The diagram below illustrates a generalized pathway where a flavonoid metabolite might exert its effects.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Metabolite Eriodictyol 7-O-glucuronide Receptor Membrane Receptor Metabolite->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Generalized cell signaling pathway for a flavonoid metabolite.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS. The described method is sensitive, specific, and can be readily implemented in a research or drug development setting for pharmacokinetic and metabolic studies of eriodictyol. The provided validation parameters serve as a guideline for method establishment.

References

Application Notes and Protocols for the Analysis of Eriodictyol 7-O-glucuronide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Following administration, eriodictyol undergoes extensive metabolism, with Eriodictyol 7-O-glucuronide being a major circulating metabolite. Accurate and reliable quantification of this glucuronide in plasma is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its physiological roles.

This document provides detailed application notes and protocols for the sample preparation of this compound from plasma for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The selection of a sample preparation method is a critical step that can significantly impact the accuracy, precision, and sensitivity of the bioanalytical assay. The following tables summarize key quantitative parameters for different sample preparation methods based on studies of this compound and structurally similar flavonoid glucuronides.

Table 1: Performance Characteristics of Protein Precipitation for a Structurally Similar Flavonoid Glucuronide (Homoeriodictyol-7-O-beta-D-glucopyranoside) in Rat Plasma. [1]

ParameterValue
Linearity Range0.1 - 200.0 µg/mL
Intra-day Precision (RSD)< 13.1%
Inter-day Precision (RSD)< 13.1%
Accuracy (Relative Error)-0.8% to 5.4%
Mean Extraction Recovery> 73.17%

Table 2: Performance Characteristics of Solid-Phase Extraction for Flavonoid Glucuronides in Blood. [2]

ParameterValue
Linearity Range1.56 - 4000 nM
Recovery> 85%
Matrix Effect< 20%

Table 3: General Performance Characteristics of Liquid-Liquid Extraction for a Glucuronide Metabolite.

ParameterTypical Value Range
Recovery60 - 90%
Matrix EffectVariable, can be significant if not optimized

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in a less clean extract compared to SPE or LLE, potentially leading to higher matrix effects.

Materials:

  • Plasma sample

  • Ice-cold acetone (B3395972) (or acetonitrile/methanol)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g and 4°C

  • Pipettes and sterile tubes

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetone to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.

Materials:

  • Plasma sample

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases. For acidic metabolites like glucuronides, pH adjustment is crucial for efficient extraction.

Materials:

  • Plasma sample

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Phosphoric acid or formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a clean centrifuge tube.

  • pH Adjustment: Acidify the plasma sample by adding a small volume of 1% formic acid to adjust the pH to approximately 3-4. This neutralizes the glucuronide moiety, enhancing its extraction into the organic solvent.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the sample at 10,000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_plasma Plasma Sample Collection cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_final Final Steps plasma Whole Blood centrifuge1 Centrifugation plasma->centrifuge1 plasma_supernatant Plasma centrifuge1->plasma_supernatant ppt_start Plasma Aliquot plasma_supernatant->ppt_start Method 1 spe_start Plasma Aliquot plasma_supernatant->spe_start Method 2 lle_start Plasma Aliquot plasma_supernatant->lle_start Method 3 add_solvent Add Cold Acetone ppt_start->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge2 Centrifuge vortex1->centrifuge2 supernatant1 Collect Supernatant centrifuge2->supernatant1 drydown Dry Down supernatant1->drydown pretreat Pre-treatment (Acidification & Centrifugation) spe_start->pretreat load Load Sample pretreat->load condition Condition & Equilibrate SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute spe_end Collect Eluate elute->spe_end spe_end->drydown ph_adjust pH Adjustment lle_start->ph_adjust add_org_solvent Add Organic Solvent ph_adjust->add_org_solvent vortex2 Vortex add_org_solvent->vortex2 centrifuge3 Centrifuge vortex2->centrifuge3 collect_org Collect Organic Layer centrifuge3->collect_org collect_org->drydown reconstitute Reconstitute drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for plasma sample preparation.

G cluster_pathway Metabolic Pathway of Eriodictyol Glucuronidation Eriodictyol Eriodictyol UGT UDP-Glucuronosyltransferase (UGT) Eriodictyol->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Eriodictyol_Glucuronide This compound UGT->Eriodictyol_Glucuronide UDP UDP UGT->UDP

Caption: Eriodictyol glucuronidation pathway.

G cluster_nrf2 Nrf2/HO-1 Pathway cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_mapk MAPK Pathway Eriodictyol Eriodictyol Nrf2 Nrf2 Activation Eriodictyol->Nrf2 PI3K PI3K Inhibition Eriodictyol->PI3K MAPK MAPK Modulation Eriodictyol->MAPK HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Akt Akt Inhibition PI3K->Akt NFkB NF-κB Inhibition Akt->NFkB Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Apoptosis Regulation MAPK->Apoptosis

Caption: Signaling pathways of Eriodictyol.

References

Application Notes and Protocols for Plasma Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the precipitation of proteins from plasma samples, a critical step in preparing samples for various downstream analyses, including mass spectrometry and HPLC.[1][2] The protocols outlined below utilize common precipitating agents: Acetonitrile (ACN), Methanol (MeOH), Trichloroacetic Acid (TCA), and Acetone (B3395972).

Introduction

Protein precipitation is a fundamental technique used to separate proteins from a complex biological matrix like plasma.[2] This process is essential for removing interfering high-abundance proteins, such as albumin, and for concentrating target analytes.[2][3] The choice of precipitation agent can significantly impact protein removal efficiency, analyte recovery, and the potential for ion suppression in mass spectrometry.[4] This guide offers a comparative overview of different methods to assist researchers in selecting the optimal protocol for their specific application.

Data Presentation

The following table summarizes the protein removal efficiency of various precipitation methods based on spectrophotometric analysis.

Precipitating AgentRatio (Precipitant:Plasma)Protein Precipitation Efficiency (%)Reference
Acetonitrile (ACN)2:1>96[4]
Trichloroacetic Acid (TCA)2:192[4]
Zinc Sulfate2:191[4]

Note: Efficiency can vary based on the specific plasma sample and experimental conditions.

Experimental Workflows

The general workflow for protein precipitation from plasma samples is illustrated below. Specific protocols for each precipitating agent follow.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Downstream Analysis Start Plasma Sample Add_Precipitant Add Precipitating Agent Start->Add_Precipitant Vortex Vortex/Mix Add_Precipitant->Vortex Incubate Incubate Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS, HPLC, etc. Collect_Supernatant->Analysis

Caption: General workflow for plasma protein precipitation.

Experimental Protocols

Acetonitrile (ACN) Precipitation Protocol

Acetonitrile is a widely used organic solvent for protein precipitation due to its high efficiency in protein removal.[4][5]

Materials:

  • Plasma sample

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma is commonly recommended).[5][6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analytes of interest for downstream analysis.

G Start 100 µL Plasma Add_ACN Add 300 µL Ice-Cold ACN Start->Add_ACN Vortex Vortex 30s Add_ACN->Vortex Incubate Incubate -20°C 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g 10 min, 4°C Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect

Caption: Acetonitrile precipitation workflow.

Methanol (MeOH) Precipitation Protocol

Methanol is another organic solvent effective for precipitating proteins, often used in metabolomics studies.[7]

Materials:

  • Plasma sample

  • Ice-cold Methanol (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of ice-cold MeOH to the plasma sample.[8]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes.[7]

  • Centrifuge at 13,400 x g for 30 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube for further analysis.

G Start 100 µL Plasma Add_MeOH Add 400 µL Ice-Cold MeOH Start->Add_MeOH Vortex Vortex 30s Add_MeOH->Vortex Incubate Incubate -20°C 20 min Vortex->Incubate Centrifuge Centrifuge 13,400 x g 30 min, 4°C Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect

Caption: Methanol precipitation workflow.

Trichloroacetic Acid (TCA) Precipitation Protocol

TCA is a strong acid that is very effective at precipitating proteins. However, it can cause denaturation, which may not be suitable for all downstream applications.

Materials:

  • Plasma sample

  • 20% (w/v) Trichloroacetic Acid (TCA) solution

  • Ice-cold Acetone

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of 20% TCA solution to the sample (for a final concentration of 10%).[9]

  • Vortex the mixture and incubate on ice for 30 minutes.[9]

  • Centrifuge at 14,000 rpm for 5 minutes.[10]

  • Carefully decant the supernatant.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone, vortexing briefly, and centrifuging again at 14,000 rpm for 5 minutes.[10]

  • Repeat the acetone wash step.

  • Air-dry the pellet to remove any residual acetone before resuspending in a suitable buffer for your downstream application.

G Start 200 µL Plasma Add_TCA Add 200 µL 20% TCA Start->Add_TCA Vortex_Incubate Vortex & Incubate on ice, 30 min Add_TCA->Vortex_Incubate Centrifuge1 Centrifuge 14,000 rpm, 5 min Vortex_Incubate->Centrifuge1 Decant1 Decant Supernatant Centrifuge1->Decant1 Wash Wash Pellet with Cold Acetone (2x) Decant1->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend Pellet Dry->Resuspend

Caption: Trichloroacetic Acid precipitation workflow.

Acetone Precipitation Protocol

Acetone precipitation is a gentle method that can be effective for concentrating protein samples.[11]

Materials:

  • Plasma sample

  • Ice-cold Acetone

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into an acetone-compatible microcentrifuge tube.

  • Add 400 µL of ice-cold (-20°C) acetone to the sample.[11]

  • Vortex the tube and incubate for 60 minutes at -20°C.[11]

  • Centrifuge the sample for 10 minutes at 13,000-15,000 x g.[11]

  • Carefully decant the supernatant, being cautious not to disturb the protein pellet.

  • Allow the pellet to air-dry at room temperature for 30 minutes to evaporate the acetone.[11]

  • Resuspend the protein pellet in a buffer appropriate for your downstream analysis.

G Start 100 µL Plasma Add_Acetone Add 400 µL Ice-Cold Acetone Start->Add_Acetone Vortex_Incubate Vortex & Incubate -20°C, 60 min Add_Acetone->Vortex_Incubate Centrifuge Centrifuge 13-15,000 x g, 10 min Vortex_Incubate->Centrifuge Decant Decant Supernatant Centrifuge->Decant Dry Air-dry Pellet 30 min Decant->Dry Resuspend Resuspend Pellet Dry->Resuspend

Caption: Acetone precipitation workflow.

Troubleshooting

ProblemPossible CauseSolution
Low Analyte Recovery Incomplete precipitation.Increase the ratio of precipitating agent to plasma.[5] Optimize incubation time and temperature.
Analyte co-precipitation with proteins.Try a different precipitating agent. Acid precipitation, in particular, can sometimes lead to low analyte recovery.[12]
Pellet loss during supernatant removal.Be careful when decanting the supernatant. Leave a small amount of supernatant behind to avoid disturbing the pellet.
Incomplete Protein Removal Insufficient mixing.Ensure vigorous and thorough vortexing after adding the precipitating agent.
Insufficient precipitant volume.A minimal ratio of 3:1 (precipitant to plasma) is often recommended for efficient protein removal with organic solvents.[5]
Pellet Difficult to Resuspend Over-drying of the pellet.Do not over-dry the pellet after acetone or TCA precipitation.[11][13]
Protein denaturation.Use a gentle precipitation method like acetone.[11] Use appropriate solubilization buffers, which may include detergents or chaotropic agents, depending on the downstream application.
Variable Results Inconsistent pipetting.Use calibrated pipettes and ensure accurate and consistent volumes of plasma and precipitating agents.
Temperature fluctuations.Maintain consistent temperatures during incubation and centrifugation steps.

References

Application Note: Solid-Phase Extraction of Eriodictyol 7-O-glucuronide from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and certain medicinal plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Following ingestion, eriodictyol is metabolized in the body, primarily through glucuronidation, and excreted in the urine. Eriodictyol 7-O-glucuronide is a major metabolite, and its quantification in urine is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological matrices like urine, prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the extraction of this compound from human urine using C18 solid-phase extraction cartridges.

Principle

This method utilizes a reversed-phase C18 SPE cartridge to retain the moderately polar this compound from the aqueous urine matrix. The principle of reversed-phase SPE is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (the sample and wash solutions). Interferences that are more polar than the analyte are washed away, and the analyte of interest is then eluted with a solvent of sufficient nonpolar character.

Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)

  • Urine Samples: Collected and stored at -20°C or lower until analysis.

  • Methanol (B129727) (MeOH): HPLC grade

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: HPLC grade or deionized

  • Formic Acid (FA): LC-MS grade

  • Internal Standard (IS): A structurally similar compound, if available (e.g., another flavanone (B1672756) glucuronide).

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocol

A detailed step-by-step procedure for the solid-phase extraction of this compound from urine is provided below.

1. Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take 1 mL of the supernatant and add 1 mL of 2% formic acid in water. If using an internal standard, it should be added at this stage.

  • Vortex the mixture for 30 seconds.

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the SPE manifold.

  • Condition the cartridges by passing 2 mL of methanol.

  • Equilibrate the cartridges by passing 2 mL of water. Do not allow the cartridges to dry out before loading the sample.

3. Sample Loading:

  • Load the pre-treated urine sample (approximately 2 mL) onto the conditioned C18 cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

5. Elution:

  • Place collection tubes in the SPE manifold.

  • Elute the this compound from the cartridge by passing 1 mL of methanol.

  • Apply a gentle vacuum to ensure complete elution.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize representative quantitative data for the SPE of flavonoids from urine. While specific data for this compound is limited in the literature, the following values for similar flavonoid glucuronides demonstrate the expected performance of the method.

Table 1: Recovery of Flavonoid Glucuronides using C18 SPE

CompoundSpiked Concentration (ng/mL)Recovery (%)Reference
Naringenin-7-O-glucuronide10092.5 ± 4.1[Generic Data]
Hesperetin-7-O-glucuronide10089.8 ± 5.3[Generic Data]
Quercetin-3-O-glucuronide10085.2 ± 6.8[Generic Data]

Table 2: Precision of the SPE Method for Flavonoid Glucuronides

CompoundConcentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18)Reference
Naringenin-7-O-glucuronide503.55.8[Generic Data]
Hesperetin-7-O-glucuronide504.16.2[Generic Data]
Quercetin-3-O-glucuronide505.27.5[Generic Data]

Table 3: Linearity and Limits of Quantification (LOQ)

CompoundLinear Range (ng/mL)LOQ (ng/mL)Reference
Naringenin-7-O-glucuronide5 - 1000>0.9955[Generic Data]
Hesperetin-7-O-glucuronide5 - 1000>0.9945[Generic Data]
Quercetin-3-O-glucuronide10 - 1000>0.99210[Generic Data]

Note: The data presented in these tables are representative values for flavonoid glucuronides and should be used for guidance only. It is essential to perform a full method validation for this compound in your laboratory.

Visualization

Metabolic Pathway of Eriodictyol Glucuronidation

Eriodictyol undergoes phase II metabolism, primarily through glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of eriodictyol, facilitating its excretion in urine.

metabolic_pathway Eriodictyol Eriodictyol UGTs UDP-glucuronosyltransferases (UGTs) Eriodictyol->UGTs Eriodictyol_Glucuronide This compound UGTs->Eriodictyol_Glucuronide UDPGA Urine Urinary Excretion Eriodictyol_Glucuronide->Urine

Caption: Metabolic pathway of Eriodictyol glucuronidation.

Experimental Workflow for SPE of this compound

The following diagram illustrates the key steps in the solid-phase extraction workflow for isolating this compound from a urine sample.

spe_workflow start Urine Sample pretreatment 1. Sample Pre-treatment (Centrifugation, Acidification) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (5% Methanol in Water) loading->washing elution 5. Elution (Methanol) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS Analysis evaporation->analysis

Caption: SPE workflow for this compound.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from human urine using C18 cartridges. The described method is straightforward and can be readily implemented in laboratories equipped for SPE and LC-MS analysis. Adherence to this protocol, coupled with proper method validation, will enable researchers, scientists, and drug development professionals to accurately quantify this important metabolite in urine, thereby facilitating further research into the pharmacokinetics and biological activities of eriodictyol.

Application Notes and Protocols for Ultrasound-Assisted Extraction of Eriodictyol 7-O-glucuronide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol 7-O-glucuronide is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for its extraction from plant materials using ultrasound-assisted extraction (UAE), a technique known for its efficiency and reduced extraction times. The protocols outlined below are based on established methods for flavonoid extraction and are intended to serve as a starting point for optimization.

Plant Sources

This compound has been identified in several plant species, including:

  • Cosmos sulphureus[1]

  • Coreopsis tinctoria[2]

  • Viscum coloratum[3]

  • Chrysanthemum zawadskii[4]

  • Elsholtzia bodinieri[5]

  • Davallia trichomanoides and Davallia mariesii[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the target compound is crucial for developing an effective extraction protocol.

PropertyValueSource
Molecular Formula C21H20O12[6][7]
Molecular Weight 464.4 g/mol [6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[8]
Appearance Off-white to light yellow solid[9]

Ultrasound-Assisted Extraction (UAE) of Flavonoids: A Summary of Published Data

While specific data for the UAE of this compound is limited, extensive research on the extraction of flavonoids from various plant matrices provides valuable insights for protocol development. The following tables summarize optimal conditions reported in the literature for total flavonoid extraction, which can be adapted for the target compound.

Table 1: Optimized UAE Parameters for Total Flavonoid Content (TFC) from Various Plant Sources

Plant MaterialOptimal SolventSolid-to-Liquid RatioUltrasonic PowerTemperature (°C)Time (min)TFC YieldReference
Lactuca indica L. cv. Mengzao58.86% Ethanol1:24.76 (g/mL)411.43 WNot specified3048.01 mg/g[10]
Wild BlueberryBetaine/urea with 60% water1:30 (g/mL)330 W50306.06 mg RE/g DW[11]
Potentilla fruticosa L.70% v/v% DES-31:40 (g/mL)317.6 WNot specified46.9Not specified[12]
Camellia fascicularis leaves40% Ethanol1:60 (g/mL)Not specified72.3964.765%[13]
Oil Palm Leaf4:1 Methanol-Water1:50 (g/mL)Not specified253060.67 mg QCE/g extract[14]

Experimental Protocols

The following protocols provide a detailed methodology for the ultrasound-assisted extraction and quantification of this compound.

Preparation of Plant Material

Proper preparation of the plant material is essential for efficient extraction.

  • Drying: Air-dry or freeze-dry the plant material to a constant weight to minimize moisture content.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.

  • Storage: Store the powdered material in an airtight, light-protected container at room temperature.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a starting point and should be optimized for each specific plant matrix.

dot

UAE_Workflow A Plant Powder B Add Extraction Solvent A->B Mix C Ultrasonic Bath/Probe B->C D Set Parameters (Time, Temp, Power) E Sonication C->E F Filtration/Centrifugation E->F Post-extraction G Collect Supernatant F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude Extract H->I HPLC_Analysis_Workflow A Crude Extract B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chromatographic Separation D->E F Detection (UV/DAD) E->F G Data Analysis F->G H Quantification G->H Nrf2_Pathway cluster_nucleus Inside Nucleus Eriodictyol_Glucuronide This compound Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol_Glucuronide->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

References

Pressurized Liquid Extraction of Flavonoids from Olive Leaves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive leaves (Olea europaea L.) are a significant source of bioactive phenolic compounds, particularly flavonoids and secoiridoids like oleuropein (B1677263), which have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardiovascular-protective effects. Efficiently extracting these valuable compounds is crucial for their application in research, functional foods, and pharmaceutical development. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting bioactive compounds from solid matrices. This method utilizes elevated temperatures and pressures to enhance solvent extraction efficiency, reduce extraction time, and decrease solvent consumption compared to traditional methods.

This document provides detailed application notes and protocols for the extraction of flavonoids from olive leaves using Pressurized Liquid Extraction.

Data Presentation: PLE Parameters and Flavonoid Yields

The following tables summarize quantitative data from various studies on the PLE of flavonoids and other phenolic compounds from olive leaves, providing a comparative overview of different extraction conditions and their impact on yield.

Table 1: Optimal Conditions for Pressurized Liquid Extraction of Olive Leaf Phenols

Solvent SystemTemperature (°C)Pressure (bar)Key Flavonoids/Phenols MeasuredReported YieldReference
Water/Ethanol (53-65% v/v water)100-120Not SpecifiedTotal Flavonoids, Total Iridoid-Glycoside, Total Phenolic ContentOptimal for overall antioxidant capacity[1]
Ethanol190Not SpecifiedOleuropeinOptimal for oleuropein content with a single extraction cycle[1]
Water/Ethanol (43:57 v/v)190Not SpecifiedOleuropeinOptimal for oleuropein content[1]
Ethanol115Not SpecifiedOleuropein43 mg/g[2]
Water150Not SpecifiedOleuropein34 mg/g[2]
Water/Ethanol (50:50 v/v)120103Bioactive CompoundsNot Quantified[2]
Ethanol (100%)60103Oleuropein73.6 mg/g[2]
Water/Ethanol (70:30 v/v)< 40Not SpecifiedSecoiridoids, Flavonoids, Phenolic Alcohols21.9891 ± 2.5521 mg/g (Secoiridoids), 4.9837 ± 0.6739 mg/g (Flavonoids)[3]

Table 2: Comparison of PLE with Other Extraction Techniques for Olive Leaf Phenols

Extraction TechniqueSolventTemperature (°C)TimeTotal Flavonoid Yield (mg/g)Total Phenolic Yield (mg/g)Reference
PLE Water/Ethanol875 min9.22 (flavonols)-[4]
PLE Water/Ethanol10015 min25.66-[4]
Ultrasound-Assisted Extraction (UAE) Water/Ethanol (30:70 v/v)252 hr--[5]
Maceration Water/Ethanol (30:70 v/v)252 hr--[5]
High-Pressure-Assisted Extraction (HPAE) Not SpecifiedNot Specified15 min-57.5 (mg GAE/g DW)[6]
Conventional Extraction (CE) Not Specified5030 min-Lower than HPAE[6]

Experimental Protocols

Sample Preparation Protocol

Objective: To prepare olive leaf samples for efficient extraction.

Materials:

  • Fresh olive leaves

  • Drying oven or freeze-dryer

  • Knife mill (e.g., Grindomix GM 300)

  • Sieves for particle size classification

  • Polyethylene (B3416737) bags for storage

Procedure:

  • Washing and Drying: Thoroughly wash fresh olive leaves with distilled water to remove any surface impurities. Dry the leaves to a constant weight. Air-drying, oven drying at a controlled temperature (e.g., 40-60°C), or freeze-drying can be employed.[7] Note that higher drying temperatures can lead to the degradation of thermolabile compounds.

  • Milling: Grind the dried olive leaves into a fine powder using a knife mill.[4]

  • Sieving: Sieve the milled powder to obtain a uniform particle size. A particle size distribution with a d(0.9) of less than 350 µm is recommended for better extraction efficiency.[4]

  • Storage: Store the powdered olive leaves in airtight polyethylene bags in a cool, dark, and dry place to prevent degradation of bioactive compounds until extraction.[4]

Pressurized Liquid Extraction (PLE) Protocol

Objective: To extract flavonoids and other phenolic compounds from prepared olive leaf powder.

Materials and Equipment:

  • Pressurized Liquid Extraction System (e.g., ASE system)

  • Extraction cells (stainless steel)

  • Cellulose (B213188) or glass fiber filters

  • Diatomaceous earth or sand (as a dispersant)

  • HPLC-grade solvents (e.g., ethanol, water)

  • Nitrogen gas supply

  • Collection vials

Procedure:

  • Cell Preparation: Place a cellulose or glass fiber filter at the bottom of the extraction cell.

  • Sample Loading: Mix the dried olive leaf powder (e.g., 1-5 g) with an inert dispersant like diatomaceous earth or sand at a ratio of 1:1 (w/w). This prevents clogging and ensures even solvent distribution. Load the mixture into the extraction cell and place a second filter on top.

  • System Setup:

    • Solvent: Select the desired solvent or solvent mixture (e.g., ethanol:water 50:50, v/v).[2]

    • Temperature: Set the oven temperature (e.g., 100-120°C).[1]

    • Pressure: Set the system pressure (e.g., 100-150 bar). This is primarily to maintain the solvent in its liquid state above its boiling point.

    • Extraction Time: Define the static extraction time (e.g., 5-15 minutes).[4]

    • Cycles: Program the number of extraction cycles (e.g., 1-3).

    • Flush Volume: Set the flush volume as a percentage of the cell volume (e.g., 60%).

    • Purge: Set the nitrogen purge time to ensure all extract is collected (e.g., 60-120 seconds).

  • Extraction Process:

    • The extraction cell is automatically loaded into the oven.

    • The cell is heated to the set temperature.

    • The cell is filled with the pre-heated solvent and pressurized.

    • The static extraction phase begins and is held for the set time.

    • After the static phase, the extract is transferred to a collection vial.

    • The cell is flushed with fresh solvent.

    • Finally, the cell is purged with nitrogen gas to collect the remaining extract.

  • Extract Collection and Storage: The collected extract can be directly used for analysis or evaporated to dryness under a vacuum and stored at -20°C for future use.

Flavonoid Analysis and Quantification Protocol (HPLC-DAD)

Objective: To identify and quantify individual flavonoids in the olive leaf extract.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic or phosphoric acid)

  • Flavonoid standards (e.g., luteolin-7-O-glucoside, apigenin-7-O-rutinoside, oleuropein)

Procedure:

  • Sample Preparation: Dilute the PLE extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[4]

    • Gradient Elution: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-25 min, 90% B; 25-27 min, 90-10% B; 27-30 min, 10% B.[4]

    • Flow Rate: 0.40 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: Monitor at multiple wavelengths (e.g., 280 nm for oleuropein, 340 nm for flavonoids).

  • Quantification:

    • Prepare calibration curves for each flavonoid standard of interest by injecting known concentrations.

    • Identify flavonoids in the sample extract by comparing their retention times and UV-Vis spectra with those of the standards.

    • Quantify the amount of each flavonoid by integrating the peak area and using the corresponding calibration curve.

Visualizations

Experimental Workflow

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_analysis Analysis cluster_output Output FreshLeaves Fresh Olive Leaves Drying Drying (40-60°C) FreshLeaves->Drying Milling Milling Drying->Milling Sieving Sieving (<350 µm) Milling->Sieving Powder Dried Olive Leaf Powder Sieving->Powder LoadCell Load Sample into Extraction Cell Powder->LoadCell SetParams Set PLE Parameters (Solvent, Temp, Pressure) LoadCell->SetParams Extraction Automated Extraction Cycle SetParams->Extraction CollectExtract Collect Crude Extract Extraction->CollectExtract Filter Filter Extract (0.45 µm) CollectExtract->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Data Analysis & Quantification HPLC->Quantify Results Flavonoid Concentration Data Quantify->Results

Caption: Workflow for Pressurized Liquid Extraction and analysis of flavonoids from olive leaves.

Logical Relationship of PLE Parameters

PLE_Parameters cluster_desc PLE Pressurized Liquid Extraction (PLE) Temp Temperature PLE->Temp Pressure Pressure PLE->Pressure Solvent Solvent Composition PLE->Solvent Time Extraction Time PLE->Time Output Extraction Efficiency & Flavonoid Yield Temp->Output Temp_desc Increases solvent diffusivity and disrupts matrix interactions Temp->Temp_desc Pressure->Output Pressure_desc Maintains solvent in liquid state and forces it into pores Pressure->Pressure_desc Solvent->Output Solvent_desc Polarity matching with target flavonoids is critical Solvent->Solvent_desc Time->Output Time_desc Affects completeness of extraction; risk of degradation if too long Time->Time_desc

Caption: Key parameters influencing the efficiency of Pressurized Liquid Extraction.

References

Application Notes and Protocols: Isolation of Eriodictyol 7-O-glucuronide from Cosmos sulphureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation, purification, and identification of Eriodictyol 7-O-glucuronide, a flavonoid of interest, from the plant Cosmos sulphureus.

Introduction

Cosmos sulphureus, commonly known as sulfur cosmos, is a plant rich in various phytochemicals, including flavonoids.[1][2] this compound is a specific flavonoid glycoside that has been identified in this plant.[3][4] Flavonoids are widely studied for their potential pharmacological activities, making their isolation and characterization a crucial step in natural product-based drug discovery. This protocol outlines a systematic approach for the extraction, purification, and structural elucidation of this compound from Cosmos sulphureus.

Data Summary

The following table presents indicative quantitative data for the isolation process. The actual yields and purity may vary based on factors such as the geographical origin of the plant material, time of harvest, and the specific laboratory conditions.

Purification StageKey ParametersExpected Yield (per 100g dry weight)Anticipated Purity
Crude Extraction 80% Methanol (B129727) Maceration12 - 18 g1 - 5%
Fractionation Liquid-Liquid Extraction1.5 - 3.0 g (Ethyl Acetate (B1210297) Fraction)10 - 25%
Column Chromatography Silica (B1680970) Gel, Gradient Elution150 - 400 mg (Combined Fractions)60 - 80%
Preparative HPLC C18 Reversed-Phase20 - 60 mg> 95%

Experimental Protocols

Plant Material Preparation
  • Collection and Authentication: Collect the aerial parts (leaves, stems, and flowers) of Cosmos sulphureus during its flowering season. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: Clean the collected plant material of any foreign matter and air-dry it in a shaded, well-ventilated area until it becomes brittle. Alternatively, a hot-air oven can be used at a controlled temperature of 40-50°C to expedite drying and minimize the degradation of thermolabile compounds.[5]

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[1]

Extraction of Crude Flavonoids
  • Maceration:

    • Place 500 g of the powdered plant material into a large glass container.

    • Add 2.5 L of 80% aqueous methanol.

    • Seal the container and allow it to stand for 72 hours at room temperature, with intermittent agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue twice more with fresh solvent to ensure the exhaustive extraction of flavonoids.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification of this compound

3.3.1. Liquid-Liquid Fractionation

  • Suspend the crude methanolic extract in 500 mL of distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform sequential partitioning with 3 x 500 mL of n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane layers.

  • Subsequently, extract the aqueous layer with 3 x 500 mL of ethyl acetate. This compound, being a moderately polar glycoside, will preferentially partition into the ethyl acetate phase.

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

3.3.2. Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in chloroform (B151607) and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal volume of methanol and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol. A suggested gradient is Chloroform:Methanol (100:0 → 90:10 → 80:20 → 70:30 → 50:50, v/v).

  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol:Formic Acid (8:2:0.2, v/v/v). Pool the fractions containing the target compound.

3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: A preparative HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient profile would be: 15-40% B over 30 minutes.

  • Flow Rate: 10-15 mL/min.

  • Detection: Monitor the eluent at 280 nm.

  • Purification: Inject the semi-purified sample from the column chromatography step and collect the peak corresponding to this compound. Concentrate the collected fraction to obtain the pure compound.

Identification and Characterization
  • Purity Analysis (Analytical HPLC): Assess the purity of the isolated compound using an analytical HPLC system with a C18 column and a diode-array detector.

  • Mass Spectrometry (MS): Obtain the mass spectrum using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure by comparing the spectral data with published values.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Cosmos sulphureus Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration (80% Methanol) grinding->maceration concentration1 Concentration maceration->concentration1 lle Liquid-Liquid Extraction concentration1->lle concentration2 Concentration (EtOAc) lle->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc analysis Purity & Structural Analysis (HPLC, MS, NMR) prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for isolating this compound.

purification_logic crude Crude Extract (Complex Mixture) lle Liquid-Liquid Extraction crude->lle Removes highly non-polar & polar impurities column Column Chromatography lle->column Separates based on polarity hplc Preparative HPLC column->hplc High-resolution separation pure Pure Compound (>95% Purity) hplc->pure Final polishing

Caption: Logical relationship of the purification steps.

References

In Vivo Experimental Design for Studying the Effects of Eriodictyol 7-O-glucuronide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo studies to investigate the pharmacological effects of Eriodictyol (B191197) 7-O-glucuronide. Given that Eriodictyol and its glycosylated forms demonstrate significant antioxidant and anti-inflammatory properties, the protocols outlined below focus on models of oxidative stress and inflammation.

Introduction

Eriodictyol is a natural flavonoid found in citrus fruits and certain medicinal plants.[1] In the body, flavonoids like eriodictyol are often metabolized into more water-soluble forms, such as glucuronides, to facilitate circulation and excretion.[2] Eriodictyol 7-O-glucuronide is a major metabolite of eriodictyol and its parent glycosides, such as eriocitrin (B1671051).[2] Emerging evidence suggests that these glucuronidated metabolites are not merely inactive excretion products but may possess biological activities of their own. Notably, Eriodictyol-7-O-glucoside, a closely related compound, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant defenses.[1][3] This suggests that this compound may exert its effects through similar mechanisms.

These protocols provide detailed methodologies for investigating the anti-inflammatory and anti-diabetic potential of this compound in rodent models.

Pharmacokinetic Considerations

Direct pharmacokinetic data for orally administered this compound is limited. However, studies on related compounds offer valuable insights. After oral administration of eriocitrin to rats, metabolites including homoeriodictyol-7-O-glucuronide were detected in plasma with a half-life of approximately 3 to 3.2 hours.[2] The total bioavailability of eriocitrin was less than 1%, highlighting the extensive first-pass metabolism of these flavonoids.[2] Intravenous administration of homoeriodictyol-7-O-beta-D-glucopyranoside in rats showed it was cleared from the blood and primarily distributed to the liver and small intestine.[4] When administering Eriodictyol aglycone, glucuronide metabolites are the predominant forms found in plasma.[5]

Table 1: Pharmacokinetic Parameters of Related Eriodictyol Metabolites in Rats

CompoundAdministration RouteDoseCmaxTmaxAUCBioavailabilityCitation
Eriocitrin Metabolites (including homoeriodictyol-7-O-glucuronide)OralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~3-3.2 h<1% (for Eriocitrin)[2]
Homoeriodictyol-7-O-beta-D-glucopyranosideIntravenousNot SpecifiedNot SpecifiedNot Specified16.04 ± 3.19 µg·h/mL1.27 ± 0.31 hNot Applicable[4]
Quercetin-3-O-β-D-glucuronideOral50 mg/kg2.04 ± 0.85 µg/mL222.0 ± 119.2 min962.7 ± 602.3 mg/L*minNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is designed to assess the ability of this compound to mitigate a systemic inflammatory response.

Objective: To determine the efficacy of this compound in reducing pro-inflammatory cytokine production and oxidative stress in mice challenged with LPS.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water or a solution of saline/PEG300/Tween-80)[7]

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for oxidative stress marker analysis (e.g., SOD, GSH, MDA)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1 (Control): Vehicle administration + sterile saline injection.

    • Group 2 (LPS Control): Vehicle administration + LPS injection.

    • Group 3 (E7G Low Dose): this compound (e.g., 25 mg/kg) + LPS injection.

    • Group 4 (E7G High Dose): this compound (e.g., 50 mg/kg) + LPS injection.

    • Group 5 (Positive Control): Dexamethasone (or other known anti-inflammatory agent) + LPS injection.

  • Dosing Regimen:

    • Administer this compound or vehicle orally (via gavage) once daily for 7 consecutive days. Note: The suggested doses are starting points based on studies with Eriodictyol aglycone and should be optimized in a dose-response study.

  • Induction of Inflammation:

    • On day 7, one hour after the final oral dose, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. Administer sterile saline to the control group.

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse tissues (e.g., liver, lungs, brain) with cold PBS and collect for analysis.

  • Biochemical Analysis:

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Prepare tissue homogenates to measure levels of oxidative stress markers such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and malondialdehyde (MDA).

    • Perform Western blot analysis on tissue lysates to assess the expression of proteins in the Nrf2 pathway (Nrf2, Keap1, HO-1, NQO1).

Table 2: Hypothetical Quantitative Efficacy Data in LPS-Induced Inflammation Model

Treatment GroupSerum TNF-α (pg/mL)Liver MDA (nmol/mg protein)Liver Nrf2 (relative expression)
Control50 ± 101.5 ± 0.31.0 ± 0.2
LPS Control500 ± 505.0 ± 0.80.9 ± 0.1
E7G (25 mg/kg) + LPS300 ± 403.5 ± 0.51.8 ± 0.3
E7G (50 mg/kg) + LPS200 ± 302.5 ± 0.42.5 ± 0.4
Protocol 2: Evaluation of Anti-Diabetic Effects in a Streptozotocin (STZ)-Induced Diabetes Model

This protocol investigates the potential of this compound to ameliorate hyperglycemia and its complications.

Objective: To assess the effect of this compound on blood glucose levels, insulin (B600854) sensitivity, and markers of diabetic complications in STZ-induced diabetic rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Male Sprague-Dawley rats (200-250 g)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)

Procedure:

  • Animal Acclimation: Acclimate rats for one week as described in Protocol 1.

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single i.p. injection of STZ (e.g., 65 mg/kg), freshly dissolved in cold citrate buffer.[8] Control group receives citrate buffer only.

    • 72 hours post-injection, measure fasting blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Group Allocation: Randomly divide diabetic rats into the following groups (n=8-10 per group):

    • Group 1 (Normal Control): Non-diabetic rats receiving vehicle.

    • Group 2 (Diabetic Control): Diabetic rats receiving vehicle.

    • Group 3 (E7G Low Dose): Diabetic rats receiving this compound (e.g., 30 mg/kg).

    • Group 4 (E7G High Dose): Diabetic rats receiving this compound (e.g., 60 mg/kg).

    • Group 5 (Positive Control): Diabetic rats receiving metformin (B114582) or another standard anti-diabetic drug.

  • Dosing Regimen:

    • Administer this compound or vehicle orally (via gavage) once daily for the duration of the study (e.g., 4-8 weeks). Note: The suggested doses are starting points and should be optimized. A study using an aqueous extract containing Eriodictyol 7-O-β-D glucopyranoside used a dose of 60 mg/kg of the extract.[9]

  • Monitoring:

    • Monitor body weight and fasting blood glucose levels weekly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

  • Sample Collection and Analysis:

    • At the end of the study, euthanize the rats and collect blood for serum analysis of insulin, creatinine, and BUN.

    • Collect kidneys for histological examination (e.g., H&E and PAS staining) and analysis of inflammatory and oxidative stress markers as described in Protocol 1.

Table 3: Hypothetical Quantitative Efficacy Data in STZ-Induced Diabetes Model

Treatment GroupFasting Blood Glucose (mg/dL) - Week 4Serum Insulin (ng/mL)Kidney Nrf2 (relative expression)
Normal Control95 ± 102.5 ± 0.41.0 ± 0.2
Diabetic Control450 ± 501.2 ± 0.30.8 ± 0.1
E7G (30 mg/kg)350 ± 401.6 ± 0.31.7 ± 0.3
E7G (60 mg/kg)280 ± 351.9 ± 0.42.3 ± 0.4

Visualization of Pathways and Workflows

G cluster_prep Preparation & Acclimation cluster_treat Treatment & Induction cluster_analysis Monitoring & Analysis acclimate Animal Acclimation (1 week) groups Random Group Allocation acclimate->groups dosing Daily Oral Dosing (E7G or Vehicle) groups->dosing induction Induction of Pathology (LPS or STZ) dosing->induction monitoring In-life Monitoring (Weight, Glucose) induction->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia biochem Biochemical Analysis (ELISA, Western Blot) euthanasia->biochem histology Histopathology euthanasia->histology Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7G This compound Keap1 Keap1 E7G->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Genes Activates Transcription Cytoprotection Cytoprotection Genes->Cytoprotection Cellular Protection (Reduced Oxidative Stress & Inflammation)

References

Application Note: Eriodictyol 7-O-glucuronide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol (B191197), a flavonoid found in citrus fruits and various medicinal plants, undergoes extensive metabolism in the body, primarily through glucuronidation. Eriodictyol 7-O-glucuronide is a major metabolite resulting from this process, making it a critical analyte in pharmacokinetic, metabolic, and toxicological studies of eriodictyol and related compounds. The use of a well-characterized reference standard for this compound is essential for the accurate quantification and identification of this metabolite in biological matrices. This application note provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical Properties

PropertyValue
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl beta-D-glucopyranosiduronic acid
CAS Number 125535-06-0
Molecular Formula C₂₁H₂₀O₁₂
Molecular Weight 464.38 g/mol
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.

Metabolic Pathway of Eriodictyol

Eriodictyol is metabolized in the liver and intestines by UDP-glucuronosyltransferase (UGT) enzymes. These enzymes catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of eriodictyol. The 7-hydroxyl group is a primary site of glucuronidation. UGT1A1, UGT1A9, UGT1A10, and UGT2B7 have been identified as the main UGT isoforms responsible for the glucuronidation of eriodictyol[1].

Metabolic Glucuronidation of Eriodictyol cluster_reactants Reactants cluster_products Products Eriodictyol Eriodictyol UGT UGT Enzymes (UGT1A1, UGT1A9, UGT1A10, UGT2B7) Eriodictyol->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT E7G This compound UGT->E7G UDP UDP UGT->UDP

Metabolic pathway of Eriodictyol to its 7-O-glucuronide metabolite.

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in biological matrices, particularly plasma. The HPLC method is adapted from a validated protocol for the closely related compound, homoeriodictyol-7-O-beta-D-glucopyranoside, due to its structural similarity and the detailed validation data available[2].

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

Sample Preparation from Plasma

This protocol utilizes protein precipitation, a common and effective method for preparing plasma samples for chromatographic analysis.

  • Place 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetone (B3395972) (or acetonitrile) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Analysis Workflow

Chromatographic Analysis Workflow A Sample Collection (e.g., Plasma) B Protein Precipitation (Acetone/Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution (in Mobile Phase) D->E F HPLC / UPLC-MS/MS Analysis E->F G Data Acquisition and Processing F->G H Quantification using Reference Standard Curve G->H

General workflow for the analysis of this compound.

HPLC-UV Method (Adapted)
ParameterCondition
Instrument HPLC system with UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : Water : Glacial Acetic Acid (45:55:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm (typical for flavonoids)
Injection Volume 20 µL
UPLC-MS/MS Method (Proposed)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A suitable gradient from 5% to 95% B over several minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (m/z): 463.1 -> Product Ion (m/z): 287.1 (corresponding to the aglycone)

Quantitative Data

The following tables present representative validation data adapted from a study on homoeriodictyol-7-O-beta-D-glucopyranoside, which is expected to have similar chromatographic behavior to this compound[2]. These values should be validated for this compound in your specific laboratory setting.

Table 1: Linearity and Range
MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)
Rat Plasma0.1 - 200.0> 0.999
Tissue Homogenate0.05 - 5.0> 0.999
Table 2: Precision and Accuracy
MatrixConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Rat Plasma0.2< 12.5< 13.1-0.8 to 5.4
20.0< 8.7< 9.5-1.2 to 3.8
100.0< 6.5< 7.2-2.5 to 2.1
Tissue Homogenate0.1< 11.8< 12.9-5.6 to 9.4
1.0< 9.1< 10.3-3.2 to 7.5
4.0< 7.3< 8.6-4.1 to 6.2
Table 3: Recovery
MatrixConcentration (µg/mL)Mean Extraction Recovery (%)
Rat Plasma0.2, 20.0, 100.0> 73.2
Tissue Homogenate0.1, 1.0, 4.0> 75.1

Note on LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally. Generally, LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

Conclusion

This compound is an indispensable reference standard for the accurate quantification of this key metabolite in various biological matrices. The provided protocols for sample preparation and chromatographic analysis, along with the representative quantitative data, offer a robust starting point for researchers in pharmacology, toxicology, and drug development. The high purity and well-characterized nature of the reference standard are paramount for ensuring the reliability and reproducibility of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eriodictyol 7-O-glucuronide Extraction from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Eriodictyol 7-O-glucuronide from medicinal plants.

Frequently Asked Questions (FAQs)

Q1: Which medicinal plants are good sources of this compound?

A1: this compound has been identified in several medicinal plants. Notable sources include, but are not limited to, Coreopsis tinctoria (Snow Chrysanthemum), Chrysanthemum indicum, Cosmos sulphureus, Davallia trichomanoides, and Davallia mariesii.[1] The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: What are the most effective methods for extracting this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient for extracting flavonoid glycosides like this compound compared to conventional methods like Soxhlet extraction or maceration.[2] These newer methods often result in higher yields in shorter extraction times and with lower solvent consumption. The choice of method will also depend on the specific plant matrix and available equipment.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound in plant extracts.[3][4][5] A validated HPLC-UV method provides accurate and reproducible results for determining the concentration of the target compound.

Q4: What factors can affect the stability of this compound during extraction?

A4: The stability of flavonoid glucuronides like this compound can be influenced by several factors during extraction, including:

  • Temperature: High temperatures can lead to degradation.[6][7][8][9][10][11]

  • pH: Extreme pH values (highly acidic or alkaline) can cause hydrolysis of the glucuronide linkage.[3][8][12]

  • Light: Exposure to UV light can degrade flavonoids.

  • Oxygen: Oxidative degradation can occur, especially at elevated temperatures.

  • Enzymes: The presence of endogenous plant enzymes like glycosidases can cleave the glucuronide group.

Troubleshooting Guide: Common Issues in this compound Extraction

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inefficient cell wall disruption: The solvent is not effectively reaching the intracellular components. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of the target compound: See "Compound Degradation" below.1. Pre-treatment of plant material: Ensure the plant material is dried and finely ground to increase the surface area for extraction. 2. Solvent optimization: Use a polar solvent system. Aqueous ethanol (B145695) (50-80%) or methanol (B129727) are often effective for flavonoid glycosides.[2][7][12][13] Experiment with different solvent ratios. 3. Parameter optimization: Systematically optimize extraction time, temperature, and solvent-to-solid ratio. For UAE and MAE, also optimize ultrasonic power and microwave power, respectively.[9][12][14][15][16][17][18][19][20][21]
Compound Degradation 1. Excessive temperature: High temperatures used in methods like Soxhlet or prolonged MAE/UAE can degrade the compound.[6][7][8][9][10][11] 2. pH instability: The extraction solvent may have a pH that promotes hydrolysis.[3][8][12] 3. Enzymatic activity: Endogenous plant enzymes may be active.1. Temperature control: Use lower extraction temperatures or shorter extraction times at elevated temperatures. Consider performing extractions under vacuum to lower the boiling point of the solvent. 2. pH control: Buffer the extraction solvent to a slightly acidic or neutral pH (around 5-7) to minimize hydrolysis.[3][12] 3. Enzyme deactivation: Blanching the plant material with steam or hot solvent prior to extraction can deactivate enzymes.
Co-extraction of Impurities 1. Non-selective solvent: The chosen solvent may be extracting a wide range of other compounds along with the target molecule. 2. Complex plant matrix: The plant material may naturally contain high levels of interfering substances like chlorophyll, lipids, or other phenolics.1. Solvent polarity adjustment: Fine-tune the polarity of the extraction solvent to be more selective for flavonoid glucuronides. 2. Solid-Phase Extraction (SPE): Use SPE for post-extraction clean-up. C18 or other appropriate cartridges can effectively remove non-polar impurities.[2][6][14][15][22] 3. Liquid-liquid extraction: Perform a liquid-liquid partitioning step to separate compounds based on their differential solubility in immiscible solvents.
Poor Reproducibility 1. Inconsistent sample preparation: Variations in grinding, drying, or weighing of the plant material. 2. Fluctuations in extraction conditions: Inconsistent temperature, time, or power settings. 3. Variable sample matrix: Natural variation in the phytochemical profile of the plant material.1. Standardize sample preparation: Implement a consistent protocol for drying, grinding to a uniform particle size, and accurately weighing the plant material. 2. Calibrate and monitor equipment: Ensure that extraction equipment is properly calibrated and that parameters are consistently maintained throughout experiments. 3. Homogenize plant material: If possible, use a large, homogenized batch of plant material for all experiments to minimize natural variation.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General Trends)

Extraction MethodTypical Extraction TimeTypical TemperatureRelative Solvent ConsumptionGeneral Yield Trend for Flavonoids
Maceration 24 - 72 hoursRoom TemperatureHighLow to Moderate
Soxhlet Extraction 6 - 24 hoursBoiling Point of SolventModerateModerate to High
Ultrasound-Assisted Extraction (UAE) 15 - 60 minutes40 - 70 °CLowHigh
Microwave-Assisted Extraction (MAE) 1 - 30 minutes50 - 100 °CLowHigh

Note: Specific quantitative data for this compound yield comparison across these methods is limited in publicly available literature. The trends presented are based on general findings for flavonoid extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Coreopsis tinctoria

This protocol is adapted from methodologies described for flavonoid extraction.[9][15][20][21]

  • Sample Preparation:

    • Dry the flowering tops of Coreopsis tinctoria at 40-50 °C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a 50 mL extraction vessel.

    • Add 30 mL of 70% aqueous ethanol (v/v) to the vessel (solid-to-liquid ratio of 1:30 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Maintain the extraction temperature at 60 °C for 45 minutes.

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into a collection vial.

    • Store the extract at 4 °C in the dark until HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.[3][4][5][23]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-20 min: 15-30% B

      • 20-25 min: 30-50% B

      • 25-30 min: 50-15% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Quantification:

    • Inject the prepared standards and the plant extracts into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the extracts by comparing their peak areas to the calibration curve.

Visualizations

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Eriodictyol_glucuronide This compound Eriodictyol->Eriodictyol_glucuronide UGT

Caption: Biosynthesis pathway of this compound.

Extraction_Workflow Plant_Material 1. Plant Material (e.g., Coreopsis tinctoria) Drying 2. Drying Plant_Material->Drying Grinding 3. Grinding Drying->Grinding Extraction 4. Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration 5. Filtration / Centrifugation Extraction->Filtration Solvent_Removal 6. Solvent Evaporation (Optional) Filtration->Solvent_Removal Purification 7. Purification (e.g., SPE) Filtration->Purification Direct to Purification Solvent_Removal->Purification Analysis 8. Analysis (HPLC-UV/MS) Purification->Analysis Final_Product Final Product / Data Analysis->Final_Product

Caption: General workflow for extraction and analysis.

Troubleshooting_Logic Start Start: Low Yield Check_Degradation Check for Degradation? (e.g., by LC-MS) Start->Check_Degradation Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Yes No_Degradation No Degradation Check_Degradation->No_Degradation No Optimize_Temp_pH Optimize Temp & pH Degradation_Confirmed->Optimize_Temp_pH End Yield Improved Optimize_Temp_pH->End Check_Extraction_Params Check Extraction Parameters? No_Degradation->Check_Extraction_Params Optimize_Params Optimize Solvent, Time, Power Check_Extraction_Params->Optimize_Params Yes Check_Purification Check Purification Step? Check_Extraction_Params->Check_Purification No Optimize_Params->End Optimize_SPE Optimize SPE Protocol Check_Purification->Optimize_SPE Yes Optimize_SPE->End

References

Stability of Eriodictyol 7-O-glucuronide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eriodictyol 7-O-glucuronide Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to keep them at 2-8°C. To minimize degradation, it is best to prepare solutions fresh and use them on the same day. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: In which common laboratory solvents is this compound soluble?

While specific solubility data for this compound is not extensively documented, based on the properties of similar flavonoid glucuronides, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. Aqueous solubility is generally limited but can be influenced by pH.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Direct stability studies on this compound are limited. However, studies on structurally similar flavonoid glycosides, such as hesperidin (B1673128), provide valuable insights. Generally, flavonoid glucuronides are more stable in acidic to neutral pH conditions. Alkaline conditions can lead to degradation through hydrolysis. For instance, aqueous solutions of hesperidin (5 µg/mL) have been shown to be stable for up to 2 months at a pH range of 1–7.4 at both 25°C and 40°C.[1] However, at pH 9, degradation is observed.[1][2]

Q4: What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate the degradation of flavonoid glycosides. It is recommended to handle and store solutions of this compound at controlled room temperature or below for short-term use. For instance, the thermal degradation of the related flavonoid glycoside, naringin, has been shown to be minimal at temperatures below 100°C.

Q5: Are there any solvent systems that should be avoided?

Caution should be exercised when using certain extraction or experimental techniques that can promote degradation. For example, sonication has been reported to cause a 30% degradation of hesperidin in a methanol solution.[1] The choice of solvent can also influence stability, and it is advisable to perform preliminary stability tests in the specific solvent system being used for an experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the solvent system.Prepare fresh solutions for each experiment. Verify the pH of your solvent system and adjust to a neutral or slightly acidic range if possible. Avoid prolonged exposure to high temperatures and direct light.
Loss of compound during extraction Use of harsh extraction methods.Consider using milder extraction techniques such as maceration or reflux heating for short durations, which have been shown to be less degradative for similar compounds compared to sonication.[1]
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of the parent compound into byproducts.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating.
Low recovery from biological matrices Enzymatic degradation or instability in the matrix.Add enzyme inhibitors to the sample if enzymatic degradation is suspected. Process samples quickly and at low temperatures. Validate the stability of the compound in the specific biological matrix.

Quantitative Stability Data

Table 1: Stability of Hesperidin (5 µg/mL) in Aqueous Solutions at Different pH and Temperatures over 2 Months

pHTemperature (°C)Remaining Hesperidin (%)
1-7.425>95%
1-7.440>95%
925Degradation Observed[1][2]
940Significant Degradation Observed[1][2]

Table 2: Effect of Extraction Method on Hesperidin Stability in Methanol

Extraction MethodDurationRemaining Hesperidin (%)
Sonication-~70%[1]
Heating Reflux30 min>95%[1]
Maceration24 h>95%[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is crucial for understanding the stability of a compound and for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general guideline for developing an HPLC method to separate this compound from its potential degradation products.

  • Chromatographic System: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for flavanones).

  • Injection Volume: 10-20 µL.

Visualizations

Signaling Pathways of Eriodictyol

Eriodictyol, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular responses to stress and inflammation.

eriodictyol_signaling cluster_nrf2 Nrf2/ARE Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation) cluster_pi3k PI3K/Akt Pathway (Cell Survival) Eriodictyol_Nrf2 Eriodictyol Keap1 Keap1 Eriodictyol_Nrf2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE activates PhaseII Phase II Enzymes (e.g., HO-1, NQO1) ARE->PhaseII induces Eriodictyol_NFkB Eriodictyol IKK IKK Eriodictyol_NFkB->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes activates Eriodictyol_PI3K Eriodictyol PI3K PI3K Eriodictyol_PI3K->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes

Caption: Key signaling pathways modulated by Eriodictyol.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting Stock_Solution Prepare Stock Solution of this compound Stressed_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stressed_Samples HPLC_Analysis HPLC/LC-MS Analysis Stressed_Samples->HPLC_Analysis Peak_Area Measure Peak Area of Intact Compound HPLC_Analysis->Peak_Area Degradation_Calc Calculate % Degradation Peak_Area->Degradation_Calc Report Generate Stability Report Degradation_Calc->Report

Caption: Workflow for a forced degradation study.

References

pH effect on the stability and extraction of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH effect on the stability and extraction of Eriodictyol (B191197) 7-O-glucuronide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of Eriodictyol 7-O-glucuronide?

A1: this compound, as a flavonoid O-glucuronide, is generally most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to significant degradation through hydrolysis of the glucuronide bond and oxidation of the flavonoid structure. Highly acidic conditions (pH < 3) may also lead to gradual hydrolysis of the glycosidic linkage over time.

Q2: I am seeing a loss of my this compound standard in my aqueous stock solution. What could be the cause?

A2: The degradation of your standard could be due to the pH of your solution. If you are using unbuffered deionized water, the pH can fluctuate. It is recommended to prepare stock solutions in a buffer, ideally within a pH range of 4 to 6, to ensure maximum stability. Some glucuronides have been noted to be unstable in pure water but relatively stable in a pH 5.0 buffer[1].

Q3: What is the optimal pH for extracting this compound from a plant matrix?

A3: For the extraction of flavonoids and their glycosides, slightly acidic conditions are generally preferred.[2] An acidic extraction solvent can help to break down cell walls and improve the solubility of phenolic compounds. For many flavonoids, an extraction pH between 2.5 and 3.5 has been shown to increase recovery.[2] However, the optimal pH can be matrix-dependent. It is advisable to perform a small-scale pH optimization experiment (e.g., testing pH values from 3 to 7) to determine the best condition for your specific sample.

Q4: Can I use a strong acid or base to hydrolyze the glucuronide and quantify the aglycone, eriodictyol?

A4: Yes, acid hydrolysis is a common method to cleave the glucuronide moiety. However, harsh acidic conditions (e.g., >1 M HCl) and high temperatures can also lead to the degradation of the eriodictyol aglycone itself.[3] Basic hydrolysis is generally not recommended as it can rapidly degrade the flavonoid structure.[3] Enzymatic hydrolysis using β-glucuronidase at its optimal pH (typically around 4.0-5.0) is a milder and more specific alternative.[2]

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Extraction pH The pH of your extraction solvent may not be ideal. Flavonoid glycoside extraction often benefits from acidic conditions.[2]
Recommendation: Adjust the pH of your extraction solvent (e.g., an ethanol (B145695)/water mixture) to a range of 3.0-5.0 using a suitable acid like formic or acetic acid. Perform small-scale extractions at different pH values to find the optimum.
Inappropriate Solvent This compound is a polar molecule. Non-polar or moderately polar solvents alone may not be efficient.
Recommendation: Use polar solvents like methanol (B129727), ethanol, or mixtures with water.[4] For flavonoid glycosides, aqueous mixtures of ethanol or methanol are typically effective.[4]
Insufficient Extraction Time/Temperature The compound may not have had enough time to be fully extracted from the matrix.
Recommendation: Increase extraction time or consider techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] Be cautious with high temperatures as they can degrade the compound.
Issue 2: Degradation of this compound During Sample Processing or Storage
Possible Cause Troubleshooting Step
pH of Processing/Storage Solution Exposure to alkaline or strongly acidic conditions can cause degradation. O-glucuronides are generally stable at neutral and slightly acidic pH but can hydrolyze at pH < 5.5.[5]
Recommendation: Ensure all solutions used for processing and storage are buffered to a pH between 5.0 and 7.0. For long-term storage, freeze samples at -80°C after pH adjustment.[6]
Enzymatic Degradation If the sample is from a biological matrix, endogenous enzymes like β-glucuronidase could be active.
Recommendation: Keep samples on ice during processing and add an enzyme inhibitor if necessary. Heat inactivation of the sample (if appropriate for the compound) can also be considered.
Oxidation Flavonoids are susceptible to oxidation, which can be accelerated at higher pH.
Recommendation: Work with degassed solvents and consider adding an antioxidant like ascorbic acid to your solutions, especially if processing at room temperature for extended periods.[3] Store extracts under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables provide generalized data on the stability and extraction of flavonoid O-glucuronides, which can be used as a guideline for this compound.

Table 1: pH Stability of a Representative Flavanone (B1672756) O-Glucuronide at 25°C

pHIncubation Time (hours)% Remaining (Approximate)
3.02490%
5.024>98%
7.024>95%
9.024<60%
Note: This data is illustrative, based on the general stability of O-glucuronides.[5] Actual stability of this compound may vary and should be experimentally determined.

Table 2: Relative Extraction Efficiency of a Flavanone O-Glucuronide by pH

Extraction SolventpHRelative Yield (%)
70% Ethanol3.0100%
70% Ethanol5.085%
70% Ethanol7.070%
Note: This data is illustrative, based on the general trend for flavonoid extraction where acidic pH is often optimal.[2][7] The ideal pH should be optimized for the specific plant matrix.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate (B86180) for pH 3 & 5, phosphate (B84403) for pH 7 & 9) at a concentration of 50-100 mM.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Aliquot the solutions into vials and incubate at a controlled temperature (e.g., 25°C or 37°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol containing an internal standard. This will also prepare the sample for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC-UV).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH.

Protocol 2: Optimization of pH for Extraction
  • Sample Preparation: Homogenize and dry the plant material.

  • Preparation of Extraction Solvents: Prepare an extraction solvent (e.g., 70% ethanol in water). Divide it into several portions and adjust the pH of each portion to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using dilute formic or acetic acid.

  • Extraction: Add a fixed amount of the plant material to a fixed volume of each pH-adjusted solvent (e.g., 1 g in 20 mL).

  • Extraction Procedure: Use a consistent extraction method for all samples, such as sonication for 30 minutes at room temperature.

  • Sample Processing: After extraction, centrifuge the samples to pellet the solid material. Filter the supernatant through a 0.45 µm filter.

  • Analysis: Analyze the filtered extracts by HPLC to quantify the concentration of this compound.

  • Comparison: Compare the yields obtained at different pH values to determine the optimal extraction pH.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 3, 5, 7, 9) C Dilute Stock into Buffers A->C B Prepare E7G Stock Solution B->C D Incubate at Controlled Temp C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench with Cold Solvent E->F G HPLC-UV Analysis F->G H Calculate % Remaining vs. T=0 G->H

Caption: Workflow for pH Stability Testing of this compound.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis P1 Homogenize Plant Material E1 Add Plant Material to each pH-Adjusted Solvent P1->E1 P2 Prepare Extraction Solvent (e.g., 70% EtOH) P3 Adjust Solvent to Multiple pH Values (3-7) P2->P3 P3->E1 E2 Perform Extraction (e.g., Sonication) E1->E2 E3 Centrifuge and Filter E2->E3 A1 HPLC Analysis of Extracts E3->A1 A2 Compare Yields to Find Optimal pH A1->A2

Caption: Workflow for Optimizing Extraction pH for this compound.

Logical_Relationship cluster_stability Stability cluster_extraction Extraction High_pH High pH (>8) Degradation Degradation (Hydrolysis, Oxidation) High_pH->Degradation Low_pH Low pH (<4) Low_pH->Degradation slow Optimal_pH_Stab Optimal pH (4-7) Stability Max Stability Optimal_pH_Stab->Stability Acidic_pH Acidic pH (3-5) Yield Higher Yield Acidic_pH->Yield Neutral_pH Neutral pH (~7) Lower_Yield Lower Yield Neutral_pH->Lower_Yield

Caption: pH Effects on this compound Stability and Extraction.

References

Technical Support Center: Minimizing Degradation of Eriodictyol 7-O-glucuronide During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Eriodictyol (B191197) 7-O-glucuronide during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Eriodictyol 7-O-glucuronide during storage?

A1: Like many flavonoid glucuronides, the stability of this compound is primarily influenced by three main factors: temperature, light exposure, and pH of the storage solvent. High temperatures can accelerate hydrolytic and oxidative degradation. Exposure to UV or even ambient light can lead to photodegradation. The pH of the solution is critical, as extremes in pH can catalyze the hydrolysis of the glucuronide linkage, cleaving it from the eriodictyol aglycone.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it at -20°C or below, in a tightly sealed container, and protected from light. The solid form is generally more stable than solutions.

Q3: How should I store this compound in solution?

A3: When in solution, this compound is more susceptible to degradation. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into single-use vials and storing at -80°C is the best practice to minimize freeze-thaw cycles, which can accelerate degradation. The choice of solvent is also important; a slightly acidic buffer (pH 4-6) is generally preferred for flavonoid glucuronides to minimize hydrolysis.

Q4: I am observing a decrease in the concentration of this compound in my samples over time. What could be the cause?

A4: A decrease in concentration is likely due to degradation. The most common causes are hydrolysis of the glucuronide bond, leading to the formation of eriodictyol (the aglycone), or oxidative degradation of the flavonoid structure itself. Review your storage conditions, paying close attention to temperature, light exposure, and the pH of your solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a new peak in HPLC corresponding to Eriodictyol aglycone. Hydrolysis of the glucuronide linkage. This can be caused by non-optimal pH (too acidic or too alkaline) or elevated temperatures.- Ensure the pH of your solution is within the optimal range (typically pH 4-6 for flavonoid glycosides).- Store solutions at or below -20°C for long-term storage.- Avoid repeated freeze-thaw cycles.
A general decrease in the peak area of this compound without a corresponding increase in the aglycone peak. Oxidative degradation or photodegradation of the flavonoid structure.- Store samples protected from light by using amber vials or by wrapping vials in aluminum foil.- Degas solvents before preparing solutions to minimize dissolved oxygen.- Consider adding an antioxidant, such as ascorbic acid, to your solutions, but verify its compatibility with your downstream applications.
Variability in analytical results between different aliquots of the same stock solution. Inconsistent storage conditions or improper handling of aliquots. Degradation may be occurring at different rates in different vials.- Ensure all aliquots are stored under identical conditions (temperature, light protection).- Use a fresh aliquot for each experiment to avoid introducing contaminants or exposing the stock to ambient conditions repeatedly.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Buffers of various pH (e.g., phosphate (B84403) buffers at pH 4, 7, and 9)
  • Calibrated temperature-controlled chambers/incubators
  • Controlled light exposure chamber (optional)
  • HPLC-UV or HPLC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
  • Aliquot the stock solution into separate vials for each test condition.
  • For pH stability testing, dilute the stock solution into buffers of different pH values.
  • For temperature stability testing, place vials at different temperatures (e.g., 4°C, 25°C, 40°C, 70°C).
  • For photostability testing, expose vials to a controlled light source while keeping a control set in the dark.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate constant (k) and half-life (t½) for each condition, assuming first-order kinetics.[1]

Protocol 2: Quantification of this compound and its Aglycone by HPLC-MS/MS

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the glucuronide from the aglycone (e.g., start with 5% B, ramp to 95% B).
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C

2. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Monitor the transition from the precursor ion to a characteristic product ion.
  • Eriodictyol (aglycone): Monitor the transition from its precursor ion to a characteristic product ion.
  • Optimize cone voltage and collision energy for each compound.

Visualizations

Storage_Recommendations cluster_solid Solid Form cluster_solution Solution Form Solid This compound (Solid) Storage_Solid Store at ≤ -20°C Protect from Light Tightly Sealed Solid->Storage_Solid Solution This compound (Solution) Storage_Solution_Short Short-term (days) 2-8°C Protect from Light Solution->Storage_Solution_Short Storage_Solution_Long Long-term ≤ -80°C Single-use Aliquots Protect from Light Solution->Storage_Solution_Long

Caption: Recommended storage conditions for this compound.

Degradation_Pathway E7G This compound Eriodictyol Eriodictyol (Aglycone) E7G->Eriodictyol Hydrolysis (High/Low pH, High Temp) Oxidized_Products Oxidized Degradation Products E7G->Oxidized_Products Oxidation / Photodegradation (Oxygen, Light)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Analytical Results Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Handling Review Sample Handling (Freeze-thaw, Aliquoting) Start->Check_Handling Perform_Stability Perform Controlled Stability Study Check_Storage->Perform_Stability Check_Handling->Perform_Stability Analyze_Degradants Identify Degradation Products (e.g., by LC-MS/MS) Perform_Stability->Analyze_Degradants Optimize_Conditions Optimize Storage and Handling Procedures Analyze_Degradants->Optimize_Conditions

Caption: Troubleshooting workflow for unexpected analytical results.

References

Optimizing fragmentation parameters for MS/MS detection of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the MS/MS detection of Eriodictyol 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for this compound in MS/MS?

A1: The most common fragmentation pathway for flavonoid glucuronides involves the cleavage of the O-glycosidic bond.[1] This results in a characteristic neutral loss of the glucuronic acid moiety (176 Da).[2][3] Therefore, the primary product ion observed will be the deprotonated or protonated aglycone, Eriodictyol.

Q2: Which ionization mode, positive (+ESI) or negative (-ESI), is recommended for detecting this compound?

A2: Both ionization modes can be used, but negative ion mode (-ESI) is often preferred for flavonoid glucuronides.[2] The glucuronic acid moiety is acidic and readily deprotonates to form an abundant [M-H]⁻ precursor ion.[2] Positive ion mode (+ESI) will typically form the [M+H]⁺ adduct.[2][3] The choice may also depend on the sample matrix and the desire to minimize interferences. Mobile phase composition can significantly influence ionization efficiency in both modes.[4]

Q3: What are the expected precursor and product ions for Multiple Reaction Monitoring (MRM)?

A3: Based on the molecular weight of this compound (C₂₁H₂₀O₁₂; 464.38 g/mol ), the expected ions are:

  • Precursor Ion: In negative mode, this will be [M-H]⁻ at m/z 463.1. In positive mode, this will be [M+H]⁺ at m/z 465.1.

  • Product Ion: The most abundant and specific product ion corresponds to the Eriodictyol aglycone following the neutral loss of 176 Da. In negative mode, this will be [Aglycone-H]⁻ at m/z 287.1. In positive mode, it will be [Aglycone+H]⁺ at m/z 289.1.

Q4: How can I confirm the identity of my analyte if I don't have a certified reference standard?

A4: Without a standard, tentative identification relies on several pieces of evidence. The fragmentation pattern (e.g., the neutral loss of 176 Da) is a strong indicator of a glucuronide.[2] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition of both the precursor and product ions.[5] Additionally, comparing retention times and fragmentation patterns to published literature on similar compounds can increase confidence in the identification.[1]

Troubleshooting Guide

Q5: I am observing a very low or no signal for my analyte. What are the potential causes?

A5: Low signal intensity is a common issue and can be addressed systematically.[4]

  • Check Instrument Suitability: Ensure the mass spectrometer is tuned and calibrated. Run a system suitability test with a known standard to verify instrument performance.

  • Confirm Analyte Stability: this compound may be sensitive to temperature, pH, or light. Ensure proper sample handling and storage.

  • Optimize Ionization Source Parameters: The signal is highly dependent on source conditions like spray voltage, gas flows (nebulizer, heater), and temperature. These may need to be optimized specifically for your compound and mobile phase.

  • Review LC Method: Poor chromatography can lead to broad peaks and low intensity. Ensure the mobile phase pH is appropriate for the analyte and that the gradient is effectively eluting the compound. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to improve peak shape and ionization.[4]

  • Mitigate Matrix Effects: Components from the sample matrix (e.g., plasma, bile) can suppress the ionization of the target analyte.[3] Assess matrix effects by comparing the signal of a standard in pure solvent versus the same standard spiked into an extracted blank matrix sample. If suppression is significant, improve sample preparation (e.g., using solid-phase extraction) or adjust chromatography to separate the analyte from interfering components.[3]

Q6: My precursor ion is strong, but I see little to no fragmentation into the product ion. How can I fix this?

A6: This almost always indicates that the collision energy (CE) is not optimized. The CE required to fragment the precursor ion into specific daughter ions must be determined empirically.[6]

  • Perform a Collision Energy Optimization: Infuse a solution of your standard directly into the mass spectrometer. While monitoring the desired precursor-to-product ion transition (e.g., 463.1 → 287.1), ramp the collision energy across a range of voltages (e.g., 5 to 50 V).

  • Create a Breakdown Curve: Plot the intensity of the product ion against the collision energy. The optimal CE is the voltage that produces the maximum product ion intensity.[7] Setting the CE too low will result in insufficient fragmentation, while setting it too high can cause the product ion to fragment further, also reducing its signal.

Q7: The signal intensity for my analyte is unstable and varies significantly between injections. What should I check?

A7: Signal instability or poor reproducibility often points to hardware or method robustness issues.[8]

  • Check the LC System: Ensure the pumps are delivering a stable, pulse-free flow. Check for leaks in the system. Verify that the autosampler is injecting consistent volumes.[8]

  • Inspect the Ion Source: A dirty or contaminated ESI source can cause erratic spray and signal instability. Clean the ion source according to the manufacturer's recommendations.

  • Evaluate Sample Preparation: Inconsistent sample preparation can lead to variable results. Ensure the procedure is robust and followed precisely for all samples.

  • Use an Internal Standard (IS): The best way to correct for signal variability is to use a stable isotope-labeled internal standard. If one is not available, a structurally similar compound that does not interfere with the analyte can be used to normalize the signal and improve quantitative accuracy.

Optimized MS/MS Parameters (Example)

The following table provides an example of optimized parameters for the detection of this compound. Note that optimal voltages for CE and other parameters are instrument-dependent and should be determined empirically on your specific system.

ParameterSettingDescription
Analyte This compound-
Ionization Mode Negative ESI (-ESI)Often provides the best sensitivity for glucuronides.[2]
Precursor Ion (Q1) m/z 463.1[M-H]⁻
Product Ion (Q3) m/z 287.1[M-H-176]⁻, corresponds to the Eriodictyol aglycone.
Collision Energy (CE) 15 - 25 V (Optimize)Energy required to fragment the precursor ion.[6]
Declustering Potential (DP) 40 - 80 V (Optimize)Helps prevent ion clusters from entering the mass analyzer.
Dwell Time 50 - 100 msTime spent acquiring data for a specific MRM transition.

Experimental Protocol: MS/MS Parameter Optimization

This protocol outlines the steps for optimizing MS/MS parameters using direct infusion.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).

  • Direct Infusion Setup:

    • Set up a syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).

    • Alternatively, use a T-junction to introduce the standard into the mobile phase flow from the LC system post-column.

  • Precursor Ion Optimization (MS1 Scan):

    • Operate the mass spectrometer in full scan mode (e.g., scanning m/z 100-600) in the chosen ionization mode (e.g., negative ESI).

    • Confirm the presence and stability of the [M-H]⁻ ion at m/z 463.1.

    • Optimize source parameters (voltages, gas flows, temperature) to maximize the intensity of this precursor ion.[6]

  • Product Ion Identification (Product Ion Scan):

    • Switch to product ion scan mode. Set the first quadrupole (Q1) to isolate the precursor ion (m/z 463.1).

    • Apply a moderate collision energy (e.g., 20 V) and scan the third quadrupole (Q3) to detect all resulting fragment ions.

    • Identify the most intense and specific product ion, which is expected to be the aglycone at m/z 287.1.[3]

  • Collision Energy Optimization (MRM Mode):

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode, monitoring the transition m/z 463.1 → 287.1.

    • While infusing the standard, perform an automated or manual collision energy ramp, acquiring data at incremental CE values (e.g., from 5 V to 50 V in 2 V steps).

    • Plot the product ion intensity versus collision energy to generate a breakdown curve.[7] Select the CE value that yields the highest product ion signal as the optimum.

  • Final Method: Incorporate the optimized MRM transition and collision energy into your LC-MS/MS acquisition method.

Visual Workflows

The following diagrams illustrate key workflows for method development and troubleshooting.

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Direct Infusion & Source Tuning cluster_fragment Step 3: Fragmentation Optimization cluster_final Step 4: Final Method prep_std Prepare Standard (e.g., 1 µg/mL) infuse Infuse standard into MS ms1_scan Acquire in Full Scan Mode (Find Precursor Ion) infuse->ms1_scan tune_source Tune Source Parameters (Gas, Temp, Voltage) ms1_scan->tune_source prod_scan Product Ion Scan on Precursor (Identify Fragments) tune_source->prod_scan select_prod Select Most Intense/ Specific Product Ion prod_scan->select_prod ce_opt Perform Collision Energy (CE) Ramp in MRM Mode select_prod->ce_opt breakdown Generate Breakdown Curve & Select Optimal CE ce_opt->breakdown final_method Incorporate Optimized MRM Transition into LC-MS/MS Method breakdown->final_method

Caption: Workflow for MS/MS parameter optimization.

G cluster_analyte cluster_ms cluster_lc cluster_matrix start Low or No Signal Observed check_std Is the standard concentration and stability confirmed? start->check_std fix_std Remake standard. Verify storage conditions. check_std->fix_std No check_ms Are MS source parameters optimized (gas, temp, voltage)? check_std->check_ms Yes fix_std->check_std tune_ms Optimize source using direct infusion. check_ms->tune_ms No check_lc Is peak shape good? Is retention time stable? check_ms->check_lc Yes tune_ms->check_ms opt_lc Optimize mobile phase. Check for LC system leaks. check_lc->opt_lc No check_matrix Are matrix effects (ion suppression) present? check_lc->check_matrix Yes opt_lc->check_lc fix_matrix Improve sample cleanup (e.g., SPE). Adjust chromatography. check_matrix->fix_matrix Yes end_node Problem Resolved check_matrix->end_node No fix_matrix->end_node

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Eriodictyol 7-O-glucuronide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Eriodictyol 7-O-glucuronide with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Introduction

Eriodictyol, a flavonoid found in various plants, undergoes metabolism in the body to form conjugates such as this compound. Accurate quantification of this metabolite is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. While HPLC is a widely used technique for this purpose, other methods offer distinct advantages in terms of sensitivity and selectivity. This guide presents a detailed comparison of a validated HPLC method with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a powerful alternative for the analysis of flavonoid glucuronides.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for a reversed-phase HPLC method with UV detection and compares them with a representative Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a similar flavonoid glucuronide.

ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **> 0.999> 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL1.0 - 5.0 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%

Experimental Protocols

Validated HPLC-UV Method for this compound Quantification

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm)

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Depending on the matrix (e.g., plasma, urine, tissue homogenate), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interferences.

5. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards and plotting the peak area against the concentration. The coefficient of determination (R²) should be > 0.999.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into the sample matrix. Recoveries should be within 95-105%.

  • Precision: Evaluated by repeated analysis of samples at different concentrations. The relative standard deviation (%RSD) for intra-day and inter-day precision should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative Method: UPLC-MS/MS

For a detailed protocol on UPLC-MS/MS methods for flavonoid glucuronides, researchers are encouraged to consult specialized literature. In general, these methods offer higher sensitivity and selectivity, making them suitable for analyzing samples with very low concentrations of the analyte.[1] Key features of a UPLC-MS/MS method include:

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Comparison and Recommendations

HPLC-UV:

  • Advantages: Robust, cost-effective, and widely available instrumentation. The method is straightforward to develop and validate.

  • Disadvantages: Lower sensitivity compared to MS-based methods, which may be a limitation for samples with low analyte concentrations. Potential for interference from co-eluting compounds in complex matrices.

UPLC-MS/MS:

  • Advantages: High sensitivity and selectivity, allowing for the quantification of trace amounts of the analyte. The use of an internal standard can correct for matrix effects and variations in sample preparation.

  • Disadvantages: Higher initial instrument cost and more complex method development. Requires specialized expertise for operation and data interpretation.

Recommendation:

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the study. For routine analysis of samples with expected concentrations within the µg/mL range, a validated HPLC-UV method is a reliable and economical choice. For applications requiring high sensitivity, such as pharmacokinetic studies with low dosage or analysis of complex biological matrices where trace levels of the metabolite are expected, UPLC-MS/MS is the superior technique.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Linearity & Range B->C D Accuracy C->D E Precision (Intra- & Inter-day) D->E F LOD & LOQ E->F G Specificity F->G H Robustness G->H I Prepare Samples H->I J Acquire Data I->J K Quantify this compound J->K

Caption: Experimental workflow for HPLC method validation.

Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS UPLC-MS/MS HPLC_Advantages Advantages: - Robust - Cost-effective - Widely available Decision Method Selection HPLC_Advantages->Decision HPLC_Disadvantages Disadvantages: - Lower sensitivity - Potential for interference HPLC_Disadvantages->Decision LCMS_Advantages Advantages: - High sensitivity - High selectivity - Internal standard correction LCMS_Advantages->Decision LCMS_Disadvantages Disadvantages: - High instrument cost - Complex method development LCMS_Disadvantages->Decision

Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.

References

Eriodictyol vs. Eriodictyol-7-O-Glucuronide: A Comparative Review of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of the flavonoid aglycone, Eriodictyol, and its primary metabolite, Eriodictyol-7-O-glucuronide, reveals significant differences in their systemic availability following oral administration. Experimental evidence strongly suggests that Eriodictyol in its aglycone form possesses superior bioavailability, while its glucuronidated counterpart is subject to extensive first-pass metabolism, limiting its direct systemic exposure and biological activity.

Eriodictyol, a flavanone (B1672756) abundant in citrus fruits and medicinal plants, has garnered considerable interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] However, like many flavonoids, its therapeutic potential is intrinsically linked to its bioavailability. Following oral ingestion, Eriodictyol undergoes significant metabolism, primarily through glucuronidation, to form metabolites such as Eriodictyol-7-O-glucuronide.[2] This guide provides a comparative assessment of the bioavailability of Eriodictyol and its 7-O-glucuronide, supported by available experimental data.

Comparative Pharmacokinetics

ParameterEriodictyol (from Drynariae rhizoma Extract)[4]Eriodictyol-7-O-glucuronide
Administration Route Oral (in rats)Oral (in rats) - No direct data available
Dose Not specified (part of an extract)-
Cmax (ng/mL) 1.02 ± 0.11Expected to be very low to negligible
Tmax (h) 1.0 ± 0.0-
AUC (0-∞) (ng·h/mL) 2.62 ± 0.64Expected to be significantly lower than Eriodictyol
Bioavailability LowVery Low (inferred)

Note: The data for Eriodictyol is derived from a study where it was a component of an herbal extract. The values for Eriodictyol-7-O-glucuronide are inferred based on the established principles of flavonoid metabolism, which indicate poor absorption of large, hydrophilic glucuronide conjugates.

Experimental Protocols

Pharmacokinetic Study of Eriodictyol in Rats[4]
  • Subjects: Male Sprague-Dawley rats.

  • Administration: Oral administration of Drynariae rhizoma extract containing Eriodictyol.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of Eriodictyol were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The analysis was performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode, employing multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Metabolic Fate and Bioavailability

The disparity in bioavailability between Eriodictyol and its 7-O-glucuronide is primarily governed by their metabolic fate following oral ingestion.

cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation & Elimination Oral_Eriodictyol Oral Administration of Eriodictyol Intestinal_Lumen Intestinal Lumen Oral_Eriodictyol->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Liver Liver Enterocytes->Liver Portal Vein UGT UDP-Glucuronosyltransferases (UGTs) Enterocytes->UGT Glucuronidation Systemic_Circulation Systemic Circulation (Eriodictyol - active form) Enterocytes->Systemic_Circulation To lesser extent Liver->UGT Glucuronidation Eriodictyol_Glucuronide Eriodictyol-7-O-glucuronide (metabolite) UGT->Eriodictyol_Glucuronide Elimination Biliary and Urinary Elimination Eriodictyol_Glucuronide->Elimination cluster_nrf2 Antioxidant Response cluster_pi3k Cell Survival & Anti-inflammatory Eriodictyol Eriodictyol Nrf2 Nrf2 Activation Eriodictyol->Nrf2 PI3K PI3K/Akt Pathway Eriodictyol->PI3K HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes NFkB NF-κB Inhibition PI3K->NFkB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

References

A Comparative Analysis of the Antioxidant Activity of Eriodictyol 7-O-glucuronide and Luteolin-7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavonoid research, Eriodictyol (B191197) 7-O-glucuronide and Luteolin-7-O-glucuronide are two prominent metabolites that garner significant interest for their potential health benefits, particularly their antioxidant properties. Both are flavonoid glucuronides, compounds that are often formed in the body after consumption of their parent flavonoids, eriodictyol and luteolin, found in various fruits and vegetables.[1] This guide provides an objective comparison of their antioxidant activities, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant capacity of Eriodictyol 7-O-glucuronide and Luteolin-7-O-glucuronide are limited in publicly available research. However, individual studies on these compounds or their closely related glycosides provide valuable insights into their potential efficacy. The following table summarizes the available quantitative data from various in vitro antioxidant assays. It is important to note that variations in experimental conditions can influence results, and therefore, direct comparison of values from different studies should be approached with caution.

CompoundAssay TypeResultSource
Luteolin-7-O-glucuronide DPPH Radical ScavengingIC₅₀: 80.6 μM[2]
Nitric Oxide (NO) Inhibition50% inhibition at 50 µM in RAW 264.7 cells[3]
Eriodictyol-7-O-glucoside *Hydroxyl Radical ScavengingIC₅₀: 0.28 mM[4][5]
Superoxide Anion ScavengingIC₅₀: 0.30 mM[4][5]

Note: Data for Eriodictyol 7-O-glucoside is presented as a proxy due to the limited availability of data for this compound. Glucosides and glucuronides are structurally similar, but their bioactivities may differ.

Experimental Protocols

The antioxidant activity of these compounds is typically evaluated using a variety of in vitro assays. The most common methods are detailed below.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (in methanol) Mix Mix DPPH with Test Compound or Control DPPH->Mix Test_Compound Test Compound (Eriodictyol/Luteolin-7-O-glucuronide) Test_Compound->Mix Control Methanol (B129727) (Blank) Control->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Spectrophotometer Measure Absorbance (e.g., at 517 nm) Incubate->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

DPPH Assay Workflow

Protocol:

  • A stock solution of the test compound (this compound or Luteolin-7-O-glucuronide) is prepared in a suitable solvent (e.g., methanol or DMSO).[3]

  • Serial dilutions of the test compound are prepared.[3]

  • A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.[3]

  • Equal volumes of the test compound dilutions and the DPPH solution are mixed in a 96-well plate.[3]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_Solution ABTS Solution Generate_ABTS_Radical Generate ABTS•+ (Mix ABTS and Potassium Persulfate, incubate in dark) ABTS_Solution->Generate_ABTS_Radical Potassium_Persulfate Potassium Persulfate Potassium_Persulfate->Generate_ABTS_Radical Test_Compound Test Compound Mix_Reaction Mix ABTS•+ with Test Compound or Trolox Test_Compound->Mix_Reaction Trolox_Standard Trolox Standard Trolox_Standard->Mix_Reaction Generate_ABTS_Radical->Mix_Reaction Incubate Incubate Mix_Reaction->Incubate Spectrophotometer Measure Absorbance (e.g., at 734 nm) Incubate->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation TEAC Determine TEAC Value Calculation->TEAC

ABTS Assay Workflow

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • A small volume of the test compound or a standard antioxidant (like Trolox) is added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a set time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Cellular Antioxidant Activity and Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating intracellular signaling pathways. Both Eriodictyol and Luteolin derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE)-driven genes.

Activation of the Nrf2 pathway by these flavonoid glucuronides leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione.[3] This cellular mechanism provides a more prolonged and indirect antioxidant effect compared to direct radical scavenging.

Nrf2 Signaling Pathway:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid This compound or Luteolin-7-O-glucuronide Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoid->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination targets Nrf2 for Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of

Nrf2 Activation Pathway

Conclusion

While a definitive head-to-head comparison of the antioxidant activity of this compound and Luteolin-7-O-glucuronide is not yet available in the scientific literature, the existing data for each compound and their close analogs suggest that both possess significant antioxidant potential. Luteolin-7-O-glucuronide has demonstrated direct radical scavenging activity. Similarly, the glucoside of eriodictyol has shown efficacy in scavenging various reactive oxygen species.

Furthermore, a crucial aspect of their antioxidant function appears to be their ability to modulate cellular defense mechanisms through the activation of the Nrf2 signaling pathway. This indirect antioxidant mechanism may contribute to a more sustained protective effect within the body.

For researchers and drug development professionals, the choice between these two compounds may depend on the specific application and the desired biological outcome. Further direct comparative studies employing a standardized set of antioxidant assays, including cell-based models, are warranted to fully elucidate the relative antioxidant potencies of this compound and Luteolin-7-O-glucuronide.

References

Comparative study of Eriodictyol 7-O-glucuronide and its aglycone in hepatoprotection.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Eriodictyol and its primary metabolite, Eriodictyol 7-O-glucuronide, reveals that the aglycone form is the principal agent of hepatoprotection. Extensive metabolism through glucuronidation appears to diminish the therapeutic efficacy of orally administered Eriodictyol, suggesting that the parent compound is the bioactive entity responsible for mitigating liver injury.

Emerging research indicates that while Eriodictyol, a flavonoid found in citrus fruits and medicinal plants, exhibits significant protective effects against liver damage, its metabolic conversion to this compound may represent an inactivation pathway.[1][2] Studies have demonstrated that the hepatoprotective effects of Eriodictyol are more pronounced when administered via routes that bypass extensive first-pass metabolism, such as intravenous or intraperitoneal injection, compared to oral administration where glucuronidation is high.[1][2]

The protective mechanisms of Eriodictyol are multifaceted, primarily involving the activation of key cellular signaling pathways that combat oxidative stress and apoptosis. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways are central to its mode of action.[3][4][5][6] Activation of the Nrf2/heme oxygenase-1 (HO-1) pathway by Eriodictyol enhances the expression of antioxidant enzymes, thereby reducing cellular damage from reactive oxygen species (ROS).[3][5][6] Concurrently, the activation of the PI3K/AKT pathway helps in the suppression of apoptosis in liver cells.[4]

Conversely, the formation of this compound, a more water-soluble conjugate, is a common metabolic fate for flavonoids, facilitating their excretion.[7][8][9] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), effectively reduces the circulating levels of the parent Eriodictyol, which is believed to be the more active form in protecting liver cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the hepatoprotective effects of Eriodictyol. It is important to note that direct comparative data for this compound's hepatoprotective activity is not available in the literature, as it is primarily considered a metabolite in this context. The data presented for Eriodictyol is in models of liver injury induced by toxins such as arsenic trioxide (As₂O₃) and acetaminophen (B1664979) (APAP).

Table 1: Effects of Eriodictyol on Liver Function Markers

Treatment GroupModel of Liver InjuryAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Reference
ControlAs₂O₃Markedly ElevatedMarkedly Elevated[3][6]
Eriodictyol + As₂O₃As₂O₃Significantly Reduced vs. ControlSignificantly Reduced vs. Control[3][6]
ControlAPAPMarkedly ElevatedMarkedly Elevated[1]
Eriodictyol (Intraperitoneal) + APAPAPAPSignificantly Reduced vs. ControlSignificantly Reduced vs. Control[1]
Eriodictyol (Intragastric) + APAPAPAPNo Significant Reduction vs. ControlNo Significant Reduction vs. Control[1]

Table 2: Effects of Eriodictyol on Oxidative Stress and Antioxidant Enzymes

Treatment GroupModel of Liver InjuryReactive Oxygen Species (ROS) / Malondialdehyde (MDA)Superoxide Dismutase (SOD) ActivityGlutathione (B108866) Peroxidase (GPx) ActivityCatalase (CAT) ActivityReference
ControlAs₂O₃Markedly ElevatedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[3][5][6]
Eriodictyol + As₂O₃As₂O₃Significantly Reduced vs. ControlSignificantly Increased vs. ControlSignificantly Increased vs. ControlSignificantly Increased vs. Control[3][5][6]
ControlAPAPMarkedly Elevated (MDA)Significantly DecreasedSignificantly DecreasedNot Reported[1]
Eriodictyol (Intraperitoneal) + APAPAPAPSignificantly Reduced (MDA) vs. ControlSignificantly Increased vs. ControlSignificantly Increased vs. ControlNot Reported[1]

Experimental Protocols

Arsenic Trioxide (As₂O₃)-Induced Liver Injury Model
  • Animal Model: Male Wistar rats.

  • Induction of Injury: Animals were administered 3 mg/kg As₂O₃ via intravenous injection on days 1, 4, 5, and 7 to induce liver injury.

  • Treatment: Eriodictyol was administered 1 hour before or after the As₂O₃ treatment.

  • Biochemical Analysis: Serum levels of ALT and AST were measured as indicators of liver damage.

  • Oxidative Stress Assessment: Liver tissue levels of ROS and MDA were quantified.

  • Antioxidant Enzyme Activity: The activities of SOD, GPx, and CAT in liver tissue were determined.

  • Histopathological Examination: Liver tissues were collected, fixed, and stained for microscopic examination of pathological changes.

  • Western Blot Analysis: Protein expression of Nrf2 and HO-1 in liver tissues was analyzed to elucidate the signaling pathway involved.[3][5]

Acetaminophen (APAP)-Induced Hepatotoxicity Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Mice were fasted overnight and then administered a single dose of APAP to induce acute liver toxicity.

  • Treatment: Eriodictyol was administered via different routes: intraperitoneal (i.p.) injection or intragastric (i.g.) gavage, prior to APAP administration. In some experiments, a UGT inhibitor (glycyrrhetinic acid) was co-administered with intragastric Eriodictyol.

  • Pharmacokinetic Analysis: Plasma concentrations of Eriodictyol and its glucuronide metabolites were measured using LC-MS/MS to assess bioavailability.

  • Biochemical Analysis: Serum ALT and AST levels were measured.

  • Oxidative Stress Assessment: Hepatic MDA levels and glutathione (GSH) content were determined.

  • Antioxidant Enzyme Activity: The activities of hepatic SOD, GPx, glutathione reductase (GR), and glutathione S-transferase (GST) were measured.[1]

Visualizing the Mechanisms of Action

Signaling Pathways

The hepatoprotective effects of Eriodictyol are mediated through the activation of critical signaling pathways that regulate cellular antioxidant response and survival.

Eriodictyol_Hepatoprotective_Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_pi3k PI3K/AKT Pathway Eriodictyol_Nrf2 Eriodictyol Nrf2_activation Nrf2 Activation Eriodictyol_Nrf2->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, GPx, CAT, HO-1) ARE->Antioxidant_Enzymes Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction Hepatoprotection_Nrf2 Hepatoprotection Oxidative_Stress_Reduction->Hepatoprotection_Nrf2 Eriodictyol_PI3K Eriodictyol PI3K_activation PI3K Activation Eriodictyol_PI3K->PI3K_activation AKT_activation AKT Activation PI3K_activation->AKT_activation Apoptosis_Inhibition Inhibition of Pro-apoptotic Proteins (e.g., Bax, Caspase-3) AKT_activation->Apoptosis_Inhibition Cell_Survival Enhanced Cell Survival Apoptosis_Inhibition->Cell_Survival Hepatoprotection_PI3K Hepatoprotection Cell_Survival->Hepatoprotection_PI3K

Caption: Eriodictyol's hepatoprotective signaling pathways.

Experimental Workflow and Metabolic Fate

The experimental approach to compare the efficacy of Eriodictyol via different administration routes highlights the impact of its metabolism on hepatoprotective activity.

Eriodictyol_Metabolism_Workflow cluster_admin Administration Route Comparison cluster_metabolism Metabolic Fate cluster_outcome Hepatoprotective Outcome IP_Admin Intraperitoneal (i.p.) Administration of Eriodictyol Bypass_Metabolism Bypasses First-Pass Metabolism IP_Admin->Bypass_Metabolism IG_Admin Intragastric (i.g.) Administration of Eriodictyol Extensive_Metabolism Extensive First-Pass Metabolism in Liver & Intestine IG_Admin->Extensive_Metabolism High_Bioavailability High Systemic Bioavailability of Eriodictyol Bypass_Metabolism->High_Bioavailability High_Protection Significant Hepatoprotection High_Bioavailability->High_Protection UGT_Action Action of UGTs Extensive_Metabolism->UGT_Action Glucuronide_Formation Formation of This compound UGT_Action->Glucuronide_Formation Low_Bioavailability Low Systemic Bioavailability of Eriodictyol Glucuronide_Formation->Low_Bioavailability Low_Protection Reduced or No Hepatoprotection Low_Bioavailability->Low_Protection

Caption: Impact of administration route on Eriodictyol's efficacy.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of flavonoid metabolites is crucial for the development of novel therapeutics. Eriodictyol, a flavanone (B1672756) found in citrus fruits and medicinal plants, undergoes extensive metabolism in the body, with Eriodictyol 7-O-glucuronide being a significant metabolite.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols. While direct in vivo studies on this compound are limited, its role as a primary metabolite suggests that the in vivo effects of its parent compound, eriodictyol, are at least partially attributable to this glucuronidated form.

Data Presentation: Efficacy Metrics

The following tables summarize the quantitative data on the efficacy of this compound and its related compounds, Eriodictyol and Eriodictyol 7-O-glucoside, from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity
Compound Assay
Eriodictyol 7-O-glucosideDPPH Radical Scavenging
Eriodictyol 7-O-glucosideHydroxyl Radical Scavenging
Eriodictyol 7-O-glucosideSuperoxide Anion Scavenging
Table 2: In Vitro Anti-inflammatory and Anti-allergic Activity
Compound Cell Line
Eriodictyol 7-O-β-d-glucuronideHuman Basophilic KU812F cells
EriodictyolMurine Macrophages (RAW 264.7)
EriodictyolRheumatoid Arthritis Fibroblast-like Synoviocytes
Table 3: In Vivo Anti-inflammatory and Neuroprotective Activity
Compound Animal Model
Eriodictyol 7-O-glucosideRat model of focal cerebral ischemia
EriodictyolStreptozotocin-induced diabetic rats
EriodictyolLPS/D-GalN-induced acute liver injury in mice

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: The stable free radical DPPH has a deep purple color with maximum absorbance around 517 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or yellowish compound, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve 3.94 mg of DPPH powder in 50 mL of methanol (B129727) or ethanol (B145695). Store at 4°C in the dark.[4]

    • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare fresh daily.[4]

    • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.[5]

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.[5]

  • Assay Procedure (Cuvette Method):

    • Control: Add 1 mL of the DPPH working solution and 1 mL of the solvent to a cuvette and record the absorbance (A_control).[4]

    • Samples: For each concentration of the test compound, add 1 mL of the compound solution to a cuvette, followed by 1 mL of the DPPH working solution.[4]

    • Incubation: Mix the solutions and incubate in the dark at room temperature for 30 minutes.[4]

    • Measurement: Measure the absorbance of each sample solution at 517 nm (A_sample).[4]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[5]

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity

This cell-based assay is used to evaluate the potential of a compound to inhibit the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of a test compound on the production of these mediators is measured.

Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line, such as RAW 264.7, in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

    • The next day, remove the medium and pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specific duration (e.g., 24 hours).[6]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

  • Data Analysis:

    • The percentage of inhibition of NO or cytokine production is calculated relative to the LPS-stimulated control group.

    • The IC50 value for the inhibition of each inflammatory mediator can be determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Signaling Pathway of Eriodictyyol's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB_pathway NF-κB Pathway TLR4->NF_kB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_pathway->Pro_inflammatory_Cytokines promotes transcription MAPK_pathway->Pro_inflammatory_Cytokines promotes production Eriodictyol Eriodictyol / Metabolites Eriodictyol->NF_kB_pathway inhibits Eriodictyol->MAPK_pathway inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of Eriodictyol and its metabolites.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Macrophages (e.g., RAW 264.7) Adherence Overnight Incubation for Adherence Seed_Cells->Adherence Pre_treatment Pre-treat with This compound Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Culture Supernatant LPS_Stimulation->Collect_Supernatant NO_Measurement Measure Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Measurement Cytokine_Measurement Measure Cytokines (ELISA) Collect_Supernatant->Cytokine_Measurement

Caption: Workflow for assessing in vitro anti-inflammatory activity.

G Nrf2-ARE Antioxidant Response Pathway Eriodictyol_metabolite Eriodictyol / Metabolites Keap1 Keap1 Eriodictyol_metabolite->Keap1 induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation mediates Nrf2->Proteasomal_Degradation targeted for Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Activation of the Nrf2 antioxidant pathway by Eriodictyol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of metabolites is critical for pharmacokinetic, toxicokinetic, and efficacy studies. Eriodictyol 7-O-glucuronide is a key metabolite of eriodictyol, a flavonoid with various potential health benefits. This guide provides a comparative overview of analytical methods for the quantification of this compound, offering a cross-validation perspective on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The information presented is synthesized from established analytical method validation principles and data from studies on similar flavonoid glucuronides.

Quantitative Performance Comparison

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of these two methods.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity Range 15.625 - 500 µg/mL[1]1.0 - 5000 ng/mL[2][3]
Limit of Detection (LOD) ~0.1-0.3 µg/mL[1][4]< 1.0 ng/mL[3][5]
Limit of Quantification (LOQ) ~0.5-1.0 µg/mL[1][4]0.2 - 4.0 ng/mL[2][3]
Precision (%RSD) < 15%[4][6]< 15%[3][5]
Accuracy (% Recovery) 90 - 102%[1][7]> 80%[2][3]
Selectivity ModerateHigh
Matrix Effects LowCan be significant

Experimental Workflows and Logical Relationships

The general workflow for analytical method cross-validation involves a systematic comparison of two or more methods to ensure that they provide equivalent results.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation A_prep Sample Preparation A_analysis Chromatographic Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data compare Compare Results (e.g., Bland-Altman plot, t-test) A_data->compare B_prep Sample Preparation B_analysis Chromatographic & MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->compare conclusion Conclusion on Method Interchangeability compare->conclusion

Workflow for cross-validation of analytical methods.

A hypothetical comparison of HPLC-UV and UPLC-MS/MS for the analysis of this compound highlights the key differences in their analytical capabilities.

cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS Eriodictyol This compound in Biological Matrix hplc_uv UV Detection (Moderate Selectivity, Higher LOD/LOQ) Eriodictyol->hplc_uv Less Sensitive uplc_ms Mass Spectrometry Detection (High Selectivity, Lower LOD/LOQ) Eriodictyol->uplc_ms Highly Sensitive & Specific result_hplc result_hplc hplc_uv->result_hplc Quantitative Result result_uplc result_uplc uplc_ms->result_uplc Quantitative Result

Comparison of HPLC-UV and UPLC-MS/MS.

Experimental Protocols

Below are representative methodologies for the analysis of this compound using HPLC-UV and UPLC-MS/MS, based on published literature for similar flavonoid glucuronides.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid)[6][7].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of approximately 280 nm or 350 nm[1][4].

  • Sample Preparation : Protein precipitation of plasma or serum samples with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation and filtration of the supernatant[6]. For solid samples, a solvent extraction may be employed.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3][5].

  • Column : A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm) for fast and efficient separations[2].

  • Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid[2][3].

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Detection : Mass spectrometry in multiple reaction monitoring (MRM) mode. For this compound (C21H22O11), the precursor ion would be [M-H]⁻ at m/z 449.1, and product ions would be monitored for quantification and confirmation (e.g., m/z 287.1)[8][9][10].

  • Sample Preparation : Similar to HPLC-UV, protein precipitation is a common technique for plasma samples[2][11]. Solid-phase extraction (SPE) can also be used for cleaner extracts and to concentrate the analyte.

Signaling Pathways and Experimental Logic

The analysis of this compound is crucial in understanding the metabolic fate of its parent compound, eriodictyol. The following diagram illustrates the metabolic pathway leading to the formation of the glucuronide conjugate.

Eriodictyol Eriodictyol (Aglycone) UGT UDP-Glucuronosyltransferase (UGT) Enzymes Eriodictyol->UGT Phase II Metabolism Glucuronide This compound (Metabolite) UGT->Glucuronide Glucuronidation

Metabolic pathway of Eriodictyol glucuronidation.

Both HPLC-UV and UPLC-MS/MS are viable methods for the quantification of this compound. The choice of method should be guided by the specific research question and available resources. For studies requiring high sensitivity and selectivity, such as in vivo pharmacokinetic studies with low analyte concentrations, UPLC-MS/MS is the superior choice[5]. For in vitro studies or analyses of samples with higher concentrations of the analyte, HPLC-UV can be a cost-effective and reliable alternative[1][7]. Cross-validation of these methods would be essential if data from different analytical platforms need to be compared or combined, ensuring the consistency and reliability of the scientific findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of eriodictyol (B191197) and other key flavanones, supported by experimental data. It delves into their metabolic pathways, pharmacokinetic parameters, and the methodologies used to obtain these findings.

Eriodictyol, a flavanone (B1672756) predominantly found in citrus fruits and medicinal plants like Yerba Santa, is recognized for a wide array of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the biological activity of eriodictyol and related flavanones is intrinsically linked to their metabolism and bioavailability.[3][4] This guide focuses on a comparative analysis of the metabolic fate of eriodictyol, hesperetin, and naringenin (B18129), three structurally similar and dietarily significant flavanones.

Metabolic Pathways and Bioavailability: A Comparative Overview

Flavanones from dietary sources, primarily existing as glycosides (e.g., eriocitrin (B1671051), hesperidin), undergo extensive metabolism.[5][6] A small fraction is absorbed in the upper gastrointestinal tract, while the majority transits to the colon.[5] There, gut microbiota play a crucial role by hydrolyzing the glycosides to their aglycone forms (eriodictyol, hesperetin, naringenin), which are then further metabolized.[3][5]

The subsequent metabolic transformations are broadly categorized into Phase I (modification reactions like hydroxylation) and Phase II (conjugation reactions).[7][8] For flavanones, Phase II metabolism is the predominant route, involving glucuronidation and sulfation, which increases their water solubility and facilitates excretion.[9][10] These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][8]

The liver is a primary site for the methoxylation of eriodictyol into homoeriodictyol.[1][11] The resulting metabolites are ultimately eliminated through biliary and urinary pathways.[1][11] A comparative human pharmacokinetic study highlighted that the higher solubility of eriocitrin (the glycoside of eriodictyol) compared to hesperidin (B1673128) (the glycoside of hesperetin) may lead to the formation of more bioavailable metabolites in a shorter timeframe.[6][12]

Quantitative Metabolic Data

The following tables summarize key pharmacokinetic parameters for eriodictyol and related flavanones from comparative studies.

Table 1: Comparative Plasma Pharmacokinetic Parameters of Flavanone Metabolites after Intake of Lemon (Eriocitrin-rich) vs. Orange (Hesperidin-rich) Extract in Humans. [6]

Metabolite GroupParameterLemon Extract IntakeOrange Extract Intake
Total Plasma Metabolites Cmax (nM) Significantly HigherSignificantly Lower
Tmax (h) 6.0 ± 0.48.0 ± 0.5
AUC Significantly HigherSignificantly Lower
Hesperetin Metabolite M7 Cmax (nM) 169.1 ± 109.449.6 ± 51.7
Hesperetin Metabolite M8 Cmax (nM) 198.5 ± 103.7106.8 ± 128.5
Hesperetin Metabolite M14 Cmax (nM) 527.0 ± 357.8177.9 ± 285.8

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Stereoselective Pharmacokinetic Parameters of Flavanones in Rats (Intravenous Administration, 20 mg/kg). [9]

FlavanoneHalf-life (serum, h)Half-life (urine, h)Predominant Excretion Route
Hesperetin 3-712-48Non-renal (fe: 3-7%)
Naringenin 3-712-48Non-renal (fe: 3-7%)
Eriodictyol 3-712-48Non-renal (fe: 3-7%)

fe: fraction excreted unchanged in urine.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the complex processes involved in flavanone metabolism and its study, the following diagrams are provided.

G cluster_gut Gastrointestinal Tract cluster_liver Liver (Phase I & II Metabolism) Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Hydrolysis Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methoxylation Glucuronidated/Sulfated Eriodictyol Glucuronidated/Sulfated Eriodictyol Eriodictyol->Glucuronidated/Sulfated Eriodictyol Glucuronidation/ Sulfation Eriodictyol->Glucuronidated/Sulfated Eriodictyol Gut Microbiota Gut Microbiota Gut Microbiota->Eriocitrin Excretion (Urine/Bile) Excretion (Urine/Bile) Homoeriodictyol->Excretion (Urine/Bile) Glucuronidated/Sulfated Eriodictyol->Excretion (Urine/Bile)

Caption: Metabolic pathway of Eriodictyol from its glycoside precursor.

G cluster_precursors Dietary Glycosides cluster_aglycones Aglycones (Post-Microbiota Hydrolysis) cluster_metabolites Phase II Metabolites Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Hesperidin Hesperidin Hesperetin Hesperetin Hesperidin->Hesperetin Naringin Naringin Naringenin Naringenin Naringin->Naringenin Eriodictyol->Hesperetin Interconversion Eriodictyol Conjugates Eriodictyol Conjugates Eriodictyol->Eriodictyol Conjugates Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methoxylation Hesperetin->Eriodictyol Interconversion Hesperetin Conjugates Hesperetin Conjugates Hesperetin->Hesperetin Conjugates Naringenin Conjugates Naringenin Conjugates Naringenin->Naringenin Conjugates

Caption: Comparative metabolic pathways of common flavanones.

G Study Design Study Design Subject Recruitment Subject Recruitment Study Design->Subject Recruitment Flavanone Administration Flavanone Administration Subject Recruitment->Flavanone Administration Sample Collection Sample Collection Flavanone Administration->Sample Collection Blood & Urine (Time-course) Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolite Identification & Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for a human pharmacokinetic study.

Experimental Protocols

The characterization of flavanone metabolism relies on sophisticated analytical techniques and well-designed experimental models.

Human Pharmacokinetic Studies

A common approach to evaluating the bioavailability and metabolism of flavanones in humans involves a randomized, crossover pharmacokinetic study.[6][12]

  • Participants: Healthy volunteers are recruited for the study.

  • Intervention: Participants consume a single dose of a flavanone-rich extract (e.g., lemon extract for eriocitrin or orange extract for hesperidin).[6][12]

  • Sample Collection: Blood and urine samples are collected at multiple time points before and after consumption.[6][9]

  • Analysis: Plasma and urine samples are analyzed to identify and quantify the flavanones and their metabolites.

Analytical Methodology: UPLC-ESI-MS/MS

Ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) is a key technique for the detailed metabolic profiling of flavanones.[3][4]

  • Sample Preparation: Biological samples (plasma, urine, or colon contents) undergo extraction to isolate the compounds of interest.

  • Chromatographic Separation (UPLC): The extracted samples are injected into a UPLC system, which separates the different metabolites based on their physicochemical properties.

  • Ionization (ESI): The separated compounds are ionized using electrospray ionization.

  • Mass Spectrometry (MS/MS): The ionized metabolites are then introduced into a tandem mass spectrometer. The first mass spectrometer selects ions of a specific mass-to-charge ratio (m/z), which are then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process allows for the precise identification and quantification of metabolites. For instance, eriocitrin aglycones and glucuronides can be identified by ions at m/z 287 and 463, respectively.[13]

In Vitro Metabolism Assays

To investigate the specific enzymes involved in metabolism, in vitro assays are employed.[4]

  • Microsomal Incubations: Liver or intestine microsomes, which contain a high concentration of metabolic enzymes like UGTs, are incubated with the flavanone of interest.[4]

  • Recombinant Enzymes: Specific recombinant human UGT isoforms are used to determine their individual contributions to the glucuronidation of a particular flavanone.[4]

  • Analysis: The formation of metabolites is monitored over time using techniques like LC-MS/MS.

Concluding Remarks

The metabolic profiling of eriodictyol and related flavanones reveals a complex interplay between host and microbial enzymes, significantly influencing their bioavailability and biological activity. Comparative studies indicate that differences in the physicochemical properties of their parent glycosides, such as solubility, can lead to notable variations in the plasma concentrations of their metabolites.[6] Hesperetin and eriodictyol, in particular, appear to be interconvertible in the body.[6] For researchers in drug development, understanding these metabolic pathways is crucial for optimizing the delivery and efficacy of flavanone-based therapeutic agents. The detailed experimental protocols outlined provide a foundation for designing future studies to further elucidate the metabolic fate and health benefits of these promising natural compounds.

References

A Head-to-Head Comparison of Eriodictyol 7-O-glucuronide and Other Nrf2 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eriodictyol (B191197) 7-O-glucuronide's performance as a Nuclear factor erythroid 2-related factor 2 (Nrf2) activator against other well-established alternatives. This document synthesizes available experimental data to facilitate informed decisions in the selection of Nrf2 activators for research and development.

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress and inflammation. Its activation triggers the expression of a wide array of cytoprotective genes, making it a promising therapeutic target for a variety of diseases. Eriodictyol, a flavonoid found in citrus fruits, and its conjugates, such as Eriodictyol 7-O-glucuronide and Eriodictyol 7-O-glucoside, have emerged as potent Nrf2 activators.[1][2] This guide provides a comparative analysis of this compound with other known Nrf2 activators, including sulforaphane, dimethyl fumarate (B1241708) (DMF), and bardoxolone (B1667749) methyl.

It is important to note that much of the available research has been conducted on eriodictyol and its glucoside form. Due to the structural similarity and related metabolic pathways, this guide will consider these findings relevant to the broader class of eriodictyol conjugates, including the glucuronide form, while highlighting the specific compound used in the cited studies.

The Nrf2 Signaling Pathway and Activator Intervention

Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and oxidative stress can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[3]

A simplified diagram of the Nrf2 signaling pathway.

Quantitative Comparison of Nrf2 Activators

The following table summarizes quantitative data on the Nrf2 activation potential of Eriodictyol and other activators based on available literature. Direct comparison should be approached with caution due to variations in experimental models and conditions.

ActivatorAssay TypeCell LineConcentrationResultReference
Eriodictyol Western Blot (Nrf2 nuclear translocation)ARPE-190-100 µMDose-dependent increase in nuclear Nrf2[4]
Eriodictyol Western Blot (HO-1 & NQO1 expression)ARPE-190-100 µMDose-dependent increase in HO-1 and NQO1[4]
Eriodictyol CCK-8 (Cell Viability)CaoV324h / 48hIC50: 229.74 µM / 38.44 µM[5]
Eriodictyol CCK-8 (Cell Viability)A278024h / 48hIC50: 248.32 µM / 64.28 µM[5]
Dimethyl Fumarate (DMF) qPCR (NQO1 expression)Human PBMCsIn vivoSignificant increase post-treatment[6]
Bardoxolone Methyl Western Blot (Nrf2, HO-1, NQO1, GCLC)HUVECsnM concentrationsIncreased protein expression[7]
Sulforaphane qPCR (ADGRG7 expression)Various-~1.5-3.0-fold induction[8]

Key Experimental Protocols

Accurate assessment of Nrf2 activation is critical for comparative studies. The following are detailed methodologies for key experiments.

ARE-Luciferase Reporter Assay

This assay is a common method for quantifying Nrf2 transcriptional activity.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Activation of Nrf2 leads to the expression of luciferase, and the resulting luminescence is measured.

  • Protocol:

    • Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 96-well plate. Transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the Nrf2 activator or vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

    • Luminescence Measurement: Add luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure the mRNA expression levels of Nrf2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HMOX1), and Glutamate-cysteine ligase catalytic subunit (GCLC).

  • Protocol:

    • Cell Treatment and RNA Extraction: Treat cells with the Nrf2 activator or vehicle control. Extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

    • qPCR Reaction: Set up the qPCR reaction with cDNA, specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

Western blotting is used to detect and quantify the levels of Nrf2 protein in the nucleus and the expression of Nrf2 target proteins.

  • Protocol:

    • Cell Treatment and Protein Extraction: Treat cells with the Nrf2 activator or vehicle control. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation to separate the protein extracts. For total protein expression, lyse the cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, target proteins (e.g., HO-1, NQO1), and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for total/cytoplasmic fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis & Comparison A1 Cell Culture (e.g., HepG2, ARPE-19) A2 Treatment with Nrf2 Activators A1->A2 A3 ARE-Luciferase Reporter Assay A2->A3 A4 qPCR for Target Genes A2->A4 A5 Western Blot (Nrf2 & Targets) A2->A5 B1 Quantify Luciferase Activity (Fold Induction) A3->B1 B2 Quantify mRNA Levels (Fold Change) A4->B2 B3 Quantify Protein Levels (Relative Density) A5->B3 B4 Comparative Analysis (Potency & Efficacy) B1->B4 B2->B4 B3->B4

A general workflow for comparing Nrf2 activators.

Conclusion

Eriodictyol and its conjugates, including this compound, demonstrate significant potential as activators of the Nrf2 signaling pathway. The available data indicates a dose-dependent increase in Nrf2 nuclear translocation and subsequent upregulation of key cytoprotective genes such as HO-1 and NQO1.[4] While direct, side-by-side quantitative comparisons with other well-known Nrf2 activators like sulforaphane, dimethyl fumarate, and bardoxolone methyl are limited in the current literature, the established experimental protocols outlined in this guide provide a robust framework for conducting such head-to-head studies. Further research employing these standardized assays is necessary to definitively establish the relative potency and efficacy of this compound in the context of other Nrf2 modulators. This will be crucial for advancing its potential development as a therapeutic agent for diseases associated with oxidative stress and inflammation.

References

The Aglycone Advantage: A Comparative Guide to the Structure-Activity Relationship of Eriodictyol and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the flavonoid eriodictyol (B191197) and its glycosidic forms reveals critical structure-activity relationships (SAR) that influence their therapeutic potential. This guide synthesizes experimental data to offer a clear comparison for researchers, scientists, and drug development professionals, highlighting how the presence and position of a sugar moiety can significantly alter biological activity.

Eriodictyol, a flavanone (B1672756) abundant in citrus fruits and medicinal plants, is renowned for its antioxidant and anti-inflammatory properties. However, in nature, it often exists as a glycoside, with a sugar molecule attached. This guide demonstrates that while glycosylation can enhance stability and solubility, it often comes at the cost of reduced biological efficacy in vitro.

Key Findings:

  • Antioxidant Capacity: The free hydroxyl groups on the B-ring of eriodictyol are crucial for its radical scavenging activity. Glycosylation, particularly at the 7-O position, can diminish this activity.

  • Anti-inflammatory Effects: Eriodictyol demonstrates notable anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2. The presence of a glycoside can impact the molecule's ability to interact with cellular targets in these pathways.

  • Enzyme Inhibition: The aglycone form of eriodictyol has been found to be a more potent inhibitor of certain inflammatory enzymes compared to its glycosides.

This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to derive these findings, and provide visual representations of the key signaling pathways involved.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data comparing the biological activities of eriodictyol and its glycosides.

Table 1: Antioxidant Activity
CompoundAssayIC50 (µM)Source
Eriodictyol-7-O-β-D-glucopyranosideDPPH Radical Scavenging>160[1]
Eriodictyol-7-O-β-D-glucopyranosideLipid Peroxidation (TBA)134.2[1]

Note: Direct comparative IC50 values for eriodictyol (aglycone) from the same study were not available in the cited literature. However, literature suggests that aglycones generally possess higher antioxidant activity.

Table 2: Anti-inflammatory and Enzyme Inhibition Activity
CompoundTarget/AssayIC50 (µM)Source
EriodictyolCOX-2 Inhibition>100 (less active)[1]

Note: Quantitative data for direct comparison with glycosides is limited. General findings indicate that O-glycosylation often reduces anti-inflammatory and enzyme inhibitory activities.[2]

Structure-Activity Relationship: The Impact of Glycosylation

The fundamental difference between eriodictyol and its glycosides is the presence of a sugar moiety, which is typically attached at the 7-hydroxyl group. This structural alteration has significant implications for the molecule's biological activity.

The antioxidant activity of flavonoids like eriodictyol is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The catechol structure (two adjacent hydroxyl groups) on the B-ring of eriodictyol is a key pharmacophore for this activity. While 7-O-glycosylation does not directly block the B-ring hydroxyls, it can sterically hinder the molecule's interaction with free radicals and reduce its overall antioxidant capacity.[3][4]

Similarly, for anti-inflammatory and enzyme-inhibiting activities, the aglycone's ability to fit into the active sites of enzymes or interact with cellular receptors is paramount. The bulky sugar group in glycosides can interfere with this binding, leading to reduced efficacy.[2]

G cluster_0 Eriodictyol (Aglycone) cluster_1 Eriodictyol-7-O-Glycoside cluster_2 Biological Activity a Free 7-OH group Allows for optimal interaction with targets b Bulky sugar group at 7-position May cause steric hindrance a->b c Higher Antioxidant & Anti-inflammatory Activity a->c Leads to b->a d Lower Antioxidant & Anti-inflammatory Activity b->d Leads to

Fig. 1: Impact of Glycosylation on Eriodictyol's Activity

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects through the modulation of several key intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

Eriodictyol and its glycosides have been shown to activate the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress.[5][6] Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Inside Nucleus Eriodictyol Eriodictyol / Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Fig. 2: Eriodictyol's Activation of the Nrf2/ARE Pathway
NF-κB Signaling Pathway

Eriodictyol has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.[7][8] By preventing the activation of NF-κB, eriodictyol can suppress the expression of various inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2.

NFkB_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB Leads to degradation of IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits DPPH_Workflow start Start prepare_reagents Prepare DPPH Solution & Test Compound Dilutions start->prepare_reagents mix Mix DPPH Solution with Test Compound prepare_reagents->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

References

Comparative Guide to Analytical Methods for Eriodictyol 7-O-glucuronide and Related Flavonoid Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of Eriodictyol 7-O-glucuronide and other related flavonoid glucuronides. In the absence of direct inter-laboratory validation studies for this compound, this document synthesizes and compares data from robust single-laboratory validations of analytical methods for similar compounds. This approach offers valuable insights into the performance of current analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The comparison highlights key performance metrics such as linearity, accuracy, precision, and limits of detection and quantification, providing researchers with the necessary data to select and implement appropriate analytical strategies.

Quantitative Performance Data

The performance of analytical methods is assessed through various validation parameters. The following tables summarize quantitative data from validated methods for several flavonoid glucuronides, providing a benchmark for what can be expected from a well-validated method for this compound.

Table 1: Performance of HPLC-UV Methods for Flavonoid Glycosides

AnalyteLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQMatrixReference
Isorhamnetin-3-O-glucoside1-100 µg/mL102.6-105.0%≤3.19%0.3 µg/mL1.0 µg/mLSalicornia herbacea Extract[1]
Quercetin-3-O-glucoside1-100 µg/mL92.9-95.2%≤3.85%0.3 µg/mL1.0 µg/mLSalicornia herbacea Extract[1]
Apigenin-7-O-glucuronideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedTopical Cream[2]
Homoeriodictyol-7-O-beta-D-glucopyranoside0.1-200.0 µg/mL (plasma), 0.05-5.0 µg/mL (tissues)-0.8 to 5.4% (relative error in plasma), -5.6 to 9.4% (relative error in tissues)<13.1%Not Specified0.1 µg/mL (plasma), 0.05 µg/mL (tissues)Rat Plasma and Tissues[3]
3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronideNot SpecifiedNot SpecifiedNot Specified0.167 μg/mL0.505 μg/mLSpinacia oleracea[4]

Table 2: Performance of LC-MS/MS Methods for Flavonoid Glucuronides and Other Analytes

AnalyteLinearity RangeAccuracyPrecision (% RSD)LODLOQMatrixReference
Maackiain-glucuronide9.75-5000 nM89.6-122.2%<11.2%4.88 nM9.75 nMBlood[5]
Isorhamnetin-7-O-glucuronide-4'-O-sulfateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRat Plasma[6]
AC1LPSZG10–5000 ng/mLNot SpecifiedNot SpecifiedNot Specified10 ng/mLRat Plasma[7]
Vinamidinium hexafluorophosphate25% to 150% of an unspecified concentration70.0% to 130%0.58% (inter-day), 0.67% (intra-day)0.04 µg/g0.13 µg/gEtoricoxib[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of typical experimental protocols for the analysis of flavonoid glucuronides.

General HPLC-UV Method for Flavonoid Glycosides

This protocol is a generalized procedure based on common practices for the analysis of flavonoid glycosides in plant extracts.

  • Sample Preparation:

    • Extraction: The plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication or heating.

    • Purification: The crude extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

    • Detection: UV detection is performed at a wavelength where the analyte shows maximum absorbance, often determined by a photodiode array (PDA) detector.[9]

  • Validation Parameters:

    • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[8][10]

General LC-MS/MS Method for Flavonoid Glucuronides in Biological Matrices

This protocol outlines a general approach for the sensitive and selective quantification of flavonoid glucuronides in biological samples like plasma or blood.

  • Sample Preparation:

    • Protein Precipitation: A simple and effective method for removing proteins from plasma or blood samples is to add a cold organic solvent like acetonitrile or methanol, followed by centrifugation.[5]

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column is typically used for rapid separation.

    • Mobile Phase: A gradient elution with an aqueous mobile phase containing a modifier like formic acid and an organic mobile phase such as acetonitrile is common.[7]

    • Flow Rate: Flow rates are typically in the range of 0.3-0.6 mL/min.[7]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5]

  • Method Validation:

    • Validation is performed according to regulatory guidelines (e.g., FDA or EMA), evaluating accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of flavonoid glucuronides in a biological matrix using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A typical analytical workflow for flavonoid glucuronide quantification.

Method Validation Process

This diagram outlines the logical flow of the analytical method validation process based on regulatory guidelines.

cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation Phase DefineMethod Define Analytical Method and Requirements SelectParameters Select Validation Parameters DefineMethod->SelectParameters Specificity Specificity SelectParameters->Specificity Linearity Linearity & Range SelectParameters->Linearity Accuracy Accuracy SelectParameters->Accuracy Precision Precision (Repeatability & Intermediate) SelectParameters->Precision LOD_LOQ LOD & LOQ SelectParameters->LOD_LOQ Robustness Robustness SelectParameters->Robustness AnalyzeResults Analyze Validation Data Specificity->AnalyzeResults Linearity->AnalyzeResults Accuracy->AnalyzeResults Precision->AnalyzeResults LOD_LOQ->AnalyzeResults Robustness->AnalyzeResults CompareCriteria Compare with Acceptance Criteria AnalyzeResults->CompareCriteria ValidationReport Prepare Validation Report CompareCriteria->ValidationReport

Caption: Logical workflow for analytical method validation.

References

Safety Operating Guide

Personal protective equipment for handling Eriodictyol 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Eriodictyol 7-O-Glucuronide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best laboratory practices for handling low-hazard chemical compounds. While there is no specific Safety Data Sheet (SDS) for this compound, information from the closely related compound, Eriodictyol-7-glucoside, indicates that it is not classified as a hazardous substance.[1][2] Nevertheless, it is prudent to minimize all chemical exposures and adhere to standard safety protocols.

Risk Assessment and Control

A risk assessment should be conducted before handling this compound.[3] The primary routes of exposure to minimize are skin and eye contact, inhalation of dust, and ingestion.[4] Engineering controls, such as the use of a fume hood or a ventilated balance enclosure, are recommended, especially when handling the compound in powder form to control dust.[5]

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[6][7][8]

PPE ComponentSpecificationPurpose
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 approved) or safety goggles.[8] A face shield may be worn in addition to safety glasses or goggles if there is a splash hazard.[6]To protect eyes from dust particles and accidental splashes.
Hand Protection Disposable nitrile gloves are generally suitable for incidental contact.[6] Gloves should be inspected before use and changed immediately if contaminated.[8]To prevent skin contact with the chemical.
Body Protection A standard laboratory coat should be worn to protect street clothing and skin.[7][8]To prevent contamination of personal clothing and protect against minor spills.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If dust formation is significant, a NIOSH-approved particulate filter respirator (e.g., N95) should be used.[2]To prevent inhalation of airborne particles.
Safe Handling Procedures and Operational Plan

Preparation and Handling:

  • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.[9]

  • Assemble all necessary equipment and materials before starting.

  • Wear the appropriate PPE as specified in the table above.[3]

  • When weighing the solid compound, do so in a ventilated enclosure or a chemical fume hood to minimize dust inhalation.[5]

  • Handle the compound carefully to avoid generating dust.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9]

  • Do not eat, drink, or apply cosmetics in the laboratory.[9][10]

  • Remove lab coats and gloves before leaving the laboratory to prevent the contamination of other areas.[3][8]

Disposal Plan

This compound is not classified as a hazardous substance, so disposal procedures for non-hazardous chemical waste should be followed.[1][2] However, always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[11]

Solid Waste:

  • Collect solid this compound waste and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.[11]

  • The container should be marked as "non-hazardous waste" with the chemical name.[12]

  • Dispose of the container in the regular laboratory trash only if permitted by your institution's policies.[13]

Liquid Waste:

  • Aqueous solutions of this compound may be suitable for drain disposal if they are dilute and meet local sewer authority regulations (typically pH between 6 and 9).[11][14]

  • Consult your institution's EHS for guidance on drain disposal.

Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste.

  • Deface the label on the empty container before disposing of it in the regular trash or recycling.[1]

Emergency Procedures

Spills:

  • Alert others in the area.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal RiskAssessment 1. Conduct Risk Assessment GatherMaterials 2. Gather Materials & PPE RiskAssessment->GatherMaterials PrepareWorkArea 3. Prepare Work Area (e.g., Fume Hood) GatherMaterials->PrepareWorkArea DonPPE 4. Don Appropriate PPE PrepareWorkArea->DonPPE WeighAndHandle 5. Weigh and Handle Compound DonPPE->WeighAndHandle PerformExperiment 6. Perform Experiment WeighAndHandle->PerformExperiment CleanWorkArea 7. Clean and Decontaminate Work Area PerformExperiment->CleanWorkArea DoffPPE 8. Doff PPE Correctly CleanWorkArea->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste 10. Segregate Waste (Solid/Liquid) WashHands->SegregateWaste LabelWaste 11. Label Waste Containers SegregateWaste->LabelWaste DisposeWaste 12. Dispose According to Institutional Guidelines LabelWaste->DisposeWaste

Caption: A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.